Andrastin B
Description
Properties
Molecular Formula |
C25H33Cl2N5O7 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1 |
InChI Key |
DQILVZOWLYBPKT-FKOMMSEQSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CC(=O)N1)C3=CC=CC=C3)CO)[C@H](C)O)Cl)Cl |
Canonical SMILES |
CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl |
Synonyms |
astin B |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Andrastin B: A Technical Guide for Researchers
Abstract
Andrastin B, a member of the andrastin family of meroterpenoid natural products, has garnered interest for its biological activities, including the inhibition of protein farnesyltransferase. Produced by various fungi, notably from the Penicillium genus, its biosynthesis follows a complex pathway involving a dedicated gene cluster. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and key chemical intermediates. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive resource that consolidates current knowledge. This document summarizes quantitative data from gene silencing experiments, outlines detailed experimental protocols for pathway elucidation, and employs visualizations to clarify complex biochemical processes.
Introduction
Meroterpenoids are a class of natural products derived from a mixed biosynthetic origin, typically combining a polyketide moiety with a terpenoid precursor. The andrastin family, which includes andrastins A, B, C, and D, are characterized by a distinctive 6,6,6,5-tetracarbocyclic ent-5α,14β-androstane skeleton.[1][2] These compounds are biosynthesized from the precursors 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[1][3] this compound is specifically identified as a 19-hydroxy steroid derivative of andrastin C and is known to be produced by Penicillium roqueforti.[4] Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.
The genetic blueprint for andrastin biosynthesis is encoded within a conserved biosynthetic gene cluster (BGC), termed the 'adr' cluster. This cluster has been identified and characterized in fungi such as Penicillium chrysogenum and Penicillium roqueforti.[5][6] Elucidation of this pathway has been achieved through a combination of gene knockout studies, heterologous expression of biosynthetic genes, and isotopic labeling experiments.[6][7]
The 'adr' Biosynthetic Gene Cluster
The biosynthesis of the andrastin scaffold is orchestrated by a set of co-located genes within the fungal genome. In P. roqueforti, the 'adr' cluster spans approximately 29.4 kbp and contains ten functional genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[5][8] An eleventh gene, adrB, found in P. chrysogenum, exists only as a pseudogene in P. roqueforti.[5][9] The functions of the key enzymes encoded by this cluster have been predicted through bioinformatics and confirmed experimentally.
Table 1: Genes and Predicted Functions in the Andrastin Biosynthetic Gene Cluster
| Gene | Encoded Protein | Predicted Function |
| adrD | Polyketide Synthase (PKS) | Synthesizes 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM).[6] |
| adrG | Prenyltransferase | Catalyzes the attachment of a farnesyl group to DMOA.[6] |
| adrK | Methyltransferase | Methylates the carboxyl group of DMOA.[6] |
| adrH | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the farnesyl moiety.[6] |
| adrI | Terpene Cyclase | Catalyzes the complex cyclization cascade to form the tetracyclic andrastin skeleton (Andrastin E).[5][10] |
| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Oxidizes the C-3 hydroxyl of Andrastin E to a ketone (Andrastin D).[11] |
| adrE | Ketoreductase | Reduces the C-3 ketone of Andrastin D to a β-hydroxyl group, forming Andrastin F.[11] |
| adrJ | Acetyltransferase | Acetylates the C-3 hydroxyl group of Andrastin F to yield Andrastin C.[11] |
| adrA | Cytochrome P450 Monooxygenase | Catalyzes sequential oxidation of the C-23 methyl group to produce Andrastin A.[11] Also implicated in other oxidations. |
| adrC | Major Facilitator Superfamily (MFS) Transporter | Required for the production of andrastin, likely involved in intracellular transport of intermediates.[5][8] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with primary metabolites and proceeds through a series of increasingly complex intermediates. The pathway can be divided into three main stages: precursor synthesis, core scaffold formation, and late-stage modifications.
Stage 1: Precursor Synthesis
The pathway initiates with the synthesis of the two key building blocks:
-
3,5-Dimethylorsellinic Acid (DMOA) Synthesis: The non-reducing polyketide synthase, AdrD , utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. Two methylation steps are performed using S-adenosylmethionine (SAM) as the methyl donor to produce DMOA.[11]
-
Farnesyl Diphosphate (FPP): FPP is a common sesquiterpenoid precursor derived from the mevalonate pathway.
Stage 2: Core Scaffold Formation
This stage involves the assembly of the tetracyclic andrastin core structure.
-
Prenylation and Epoxidation: The prenyltransferase AdrG attaches the FPP molecule to DMOA. This is followed by methylation by AdrK and epoxidation of the terminal double bond of the farnesyl chain by the FAD-dependent monooxygenase AdrH , yielding an epoxyfarnesyl-DMOA methyl ester intermediate.[5][6]
-
Cyclization: The terpene cyclase AdrI catalyzes a complex cascade of ring closures, transforming the linear precursor into the tetracyclic intermediate, Andrastin E .[10][11] This reaction establishes the characteristic 6,6,6,5-fused ring system of the andrastin family.
Stage 3: Late-Stage Tailoring Reactions
The final stage involves a series of oxidative and tailoring modifications to the Andrastin E scaffold, leading to this compound.
-
Oxidation at C-3: The short-chain dehydrogenase/reductase AdrF oxidizes the C-3 hydroxyl group of Andrastin E to form a ketone, yielding Andrastin D .[11]
-
Reduction at C-3: The ketoreductase AdrE then catalyzes the stereospecific reduction of the C-3 carbonyl on Andrastin D to a β-hydroxyl group, the epimer of Andrastin E, resulting in Andrastin F .[11]
-
Acetylation at C-3: The acetyltransferase AdrJ attaches an acetyl group to the C-3 hydroxyl of Andrastin F, producing Andrastin C .[11]
-
Hydroxylation to form this compound: The final step to yield this compound is the hydroxylation of Andrastin C at the C-19 methyl group.[4] While the specific enzyme for this step is not definitively confirmed in all literature, cytochrome P450 monooxygenases like AdrA are responsible for such oxidative modifications in the pathway. AdrA is known to perform successive oxidations on the andrastin scaffold to produce Andrastin A.[11] It is highly probable that AdrA or another P450 enzyme within the cluster catalyzes the C-19 hydroxylation.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Quantitative Data from Pathway Elucidation
The involvement of each gene in the 'adr' cluster in andrastin production has been experimentally validated in P. roqueforti using RNA-mediated gene silencing (RNAi). The resulting transformants showed a significant reduction in the final product, andrastin A, which serves as a proxy for the overall pathway activity. The data below summarizes the effect of silencing key genes on andrastin production.
Table 2: Effect of 'adr' Gene Silencing on Andrastin A Production in P. roqueforti
| Silenced Gene | Gene Function | Average Reduction in Gene Expression (%) | Average Reduction in Andrastin A Production (%) | Reference |
| adrA | P450 Monooxygenase | ~85% | >95% | [5] |
| adrD | Polyketide Synthase | ~90% | >95% | [5] |
| adrE | Ketoreductase | ~80% | ~90% | [5] |
| adrF | Dehydrogenase/Reductase | ~85% | >95% | [5] |
| adrG | Prenyltransferase | ~90% | >95% | [5] |
| adrH | FAD-dependent Monooxygenase | ~80% | >95% | [5] |
| adrI | Terpene Cyclase | ~90% | >95% | [5] |
| adrJ | Acetyltransferase | ~85% | ~90% | [5] |
| adrK | Methyltransferase | ~90% | >95% | [5] |
Note: Data are approximate values derived from published charts in Hidalgo et al., 2017. The study measured Andrastin A, the downstream product of this compound's direct precursor.
Experimental Protocols
The elucidation of the this compound pathway has relied on several key molecular biology and analytical chemistry techniques. This section provides an overview of the methodologies.
RNA-Mediated Gene Silencing in P. roqueforti
This technique is used to downregulate the expression of a target gene to assess its function.[6]
Protocol Outline:
-
Vector Construction: A hairpin-forming RNAi vector (e.g., pJL43-RNAi) is used. A fragment of the target 'adr' gene (approx. 400-500 bp) is amplified via PCR and cloned into the vector in both sense and antisense orientations, separated by a spacer sequence.
-
Protoplast Transformation: Protoplasts are generated from young P. roqueforti mycelia using a lytic enzyme mixture (e.g., Glucanex). The RNAi vector is introduced into the protoplasts via PEG/CaCl₂-mediated transformation.
-
Selection and Regeneration: Transformed protoplasts are regenerated on a selective medium (e.g., containing phleomycin). Resistant colonies are selected and transferred to fresh media for sporulation.
-
Validation of Silencing (RT-qPCR): Total RNA is extracted from the transformants and wild-type control. cDNA is synthesized, and quantitative real-time PCR is performed using primers specific to the silenced gene and a housekeeping gene (e.g., β-tubulin) for normalization. The relative reduction in transcript level is calculated using the ΔΔCt method.
-
Metabolite Analysis (HPLC): The transformants and wild-type are cultured on a production medium (e.g., YES agar). Metabolites are extracted from the mycelium and agar using an organic solvent mixture (e.g., ethyl acetate:dichloromethane:methanol). The extract is dried, redissolved, and analyzed by HPLC to quantify the change in andrastin production.
Caption: Experimental workflow for RNA-mediated gene silencing in Penicillium.
Heterologous Expression in Aspergillus oryzae
Heterologous expression is used to reconstitute parts of a biosynthetic pathway in a clean host to confirm enzyme function. For example, the late-stage andrastin pathway was reconstituted in an A. oryzae strain engineered to produce the intermediate epoxyfarnesyl-DMOA methyl ester.[6]
Protocol Outline:
-
Gene Amplification and Cloning: The cDNAs of the target 'adr' genes (adrI, adrF, adrE, adrJ, adrA) are amplified from P. chrysogenum RNA.
-
Expression Vector Assembly: The genes are cloned into A. oryzae expression vectors under the control of a strong inducible promoter (e.g., the amylase promoter).
-
Host Transformation: The expression vectors are co-transformed into a suitable A. oryzae host strain.
-
Culture and Induction: The transformed A. oryzae is cultured in a medium that induces gene expression (e.g., containing starch).
-
Metabolite Extraction and Analysis: After a period of cultivation, the culture broth and mycelium are extracted with an organic solvent. The resulting extract is analyzed by LC-MS to identify the biosynthesized products, confirming the function of the introduced enzymes.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of primary metabolites into the final natural product, confirming the biosynthetic precursors.[2][7]
Protocol Outline:
-
Precursor Feeding: The producing fungus is grown in a culture medium supplemented with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [¹³C-methyl]-methionine.
-
Cultivation and Extraction: The fungus is allowed to grow and produce the target metabolite. The andrastins are then extracted and purified.
-
NMR Analysis: The purified, labeled compound is analyzed by ¹³C-NMR spectroscopy. The enrichment of specific carbon atoms in the molecule confirms their origin from the labeled precursor, allowing for the elucidation of how the molecular skeleton is assembled.
Conclusion
The biosynthetic pathway of this compound is a highly orchestrated process managed by the 'adr' gene cluster. Through the concerted action of a polyketide synthase, a prenyltransferase, a terpene cyclase, and a series of tailoring enzymes, fungi can construct this complex meroterpenoid from simple metabolic precursors. The elucidation of this pathway, driven by techniques such as gene silencing and heterologous expression, provides a robust framework for future research. This knowledge enables targeted efforts in metabolic engineering to enhance the production of this compound, generate novel analogs with improved therapeutic properties, and further explore the vast chemical diversity encoded within fungal genomes. This guide serves as a foundational resource for professionals aiming to leverage this biosynthetic machinery for scientific and pharmaceutical advancement.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
Probing the Farnesyltransferase Inhibition Mechanism of Andrastin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B, a meroterpenoid of fungal origin, has been identified as an inhibitor of protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the farnesyltransferase inhibition mechanism of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction to Farnesyltransferase and the Ras Signaling Pathway
Protein farnesyltransferase (FTase) is a heterodimeric zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. The "C" represents the cysteine, "a" is typically an aliphatic amino acid, and "X" can be methionine, serine, glutamine, or alanine. This prenylation step is the first and essential modification for a number of proteins involved in signal transduction.
The Ras proteins (H-Ras, N-Ras, and K-Ras) are key molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. When activated by upstream signals, such as growth factor receptor tyrosine kinases, Ras-GTP recruits and activates downstream effector proteins, including Raf kinases, which in turn activate the MEK-ERK signaling cascade, promoting cell growth and proliferation. The proper membrane localization of Ras, which is contingent on its farnesylation, is paramount for its function. Inhibition of FTase prevents this localization, thereby abrogating downstream signaling.
Quantitative Analysis of this compound Inhibition
This compound is part of a family of related compounds, Andrastins A, B, and C, isolated from Penicillium sp. FO-3929.[1] The inhibitory activity of these compounds against farnesyltransferase has been quantified, with this compound exhibiting a moderate potency.
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | [2] |
| This compound | 47.1 | [1][2] |
| Andrastin C | 13.3 | [2] |
Table 1: Inhibitory Concentration (IC50) of Andrastin Analogs against Farnesyltransferase.
While specific kinetic parameters such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been explicitly determined for this compound in the reviewed literature, studies on structurally related farnesyltransferase inhibitors can provide valuable insights. For instance, the compound UCF1-C has been shown to be a competitive inhibitor with respect to farnesyl pyrophosphate and a non-competitive inhibitor with respect to the Ras protein. This suggests a potential mixed-type inhibition mechanism for compounds like this compound.
Farnesyltransferase Inhibition Mechanism of this compound
The precise molecular interactions between this compound and farnesyltransferase have not been fully elucidated. However, based on the behavior of other farnesyltransferase inhibitors, a plausible mechanism can be proposed. This compound likely binds to the farnesyltransferase enzyme, thereby preventing the binding of one or both of its natural substrates, farnesyl pyrophosphate (FPP) and the Ras protein.
Given the competitive inhibition with respect to FPP observed for the related compound UCF1-C, it is reasonable to hypothesize that this compound may bind to the FPP binding site on the enzyme. This would directly block the entry of the farnesyl donor. The non-competitive nature with respect to the Ras protein suggests that the binding of Ras is not directly competed for by the inhibitor. Instead, the inhibitor, when bound to the enzyme (potentially at the FPP site), induces a conformational change that hinders the catalytic activity without preventing Ras from binding to the enzyme-inhibitor complex.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on farnesyltransferase typically involves in vitro enzyme assays. Below is a generalized protocol for determining the IC50 value of a farnesyltransferase inhibitor using a fluorescence-based assay.
Principle
The assay measures the farnesylation of a dansylated peptide substrate. The transfer of the farnesyl group from FPP to the peptide results in a change in the fluorescent properties of the dansyl group, which can be monitored over time. The rate of the reaction is proportional to the enzyme activity. The presence of an inhibitor will decrease the reaction rate.
Materials and Reagents
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
Prepare working solutions of farnesyltransferase, FPP, and the dansylated peptide in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or DMSO for control wells)
-
Farnesyltransferase solution
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the FPP and dansylated peptide substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Andrastin B Analogues and Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Andrastin B analogues and derivatives, a class of meroterpenoids with promising therapeutic potential, primarily as inhibitors of farnesyltransferase. This document details the core synthetic strategies, experimental protocols, and biological activities of these compounds, offering valuable insights for researchers in oncology and drug discovery.
Introduction: The Therapeutic Promise of this compound and its Analogues
This compound belongs to a family of fungal meroterpenoids characterized by a distinctive 6,6,6,5-tetracarbocyclic ring system. These natural products have garnered significant attention due to their potent biological activities, most notably the inhibition of protein farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers. By inhibiting FTase, this compound and its analogues can disrupt aberrant cell signaling pathways, making them attractive candidates for the development of novel anticancer agents. This guide will explore the synthetic routes to access these complex molecules and their derivatives, providing a foundation for further structure-activity relationship (SAR) studies and drug development efforts.
The Ras-Farnesyltransferase Signaling Pathway: The Primary Target of this compound
The Ras proteins are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state, regulating key cellular processes such as proliferation, differentiation, and survival. For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue at the C-terminus of the Ras protein. This modification facilitates the anchoring of Ras to the inner leaflet of the cell membrane, a prerequisite for its participation in downstream signaling cascades.
Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. This compound and its analogues act as inhibitors of FTase, thereby preventing the farnesylation of Ras and its subsequent membrane localization and activation. This disruption of the Ras signaling pathway is the primary mechanism by which these compounds exert their anti-proliferative effects.
An In-depth Technical Guide to the Cytotoxic Activity Mechanism of Andrastin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B, a meroterpenoid compound isolated from Penicillium species, has been identified as a potent inhibitor of protein farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably Ras, which are frequently mutated and constitutively active in human cancers. By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. This guide provides a comprehensive overview of the currently understood cytotoxic mechanism of this compound, focusing on its primary molecular target and the downstream consequences, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols are provided to facilitate further research into its anticancer potential.
Introduction
The search for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor in oncological research. Natural products have historically been a rich source of therapeutic leads. This compound belongs to the andrastin family of meroterpenoids, which have garnered interest for their biological activities. The primary mechanism of action identified for this compound is the inhibition of protein farnesyltransferase, an enzyme crucial for the function of proteins involved in cell growth, differentiation, and survival.[1] This positions this compound as a promising candidate for cancer therapy, particularly for tumors harboring Ras mutations.
Molecular Target: Protein Farnesyltransferase
The central tenet of this compound's cytotoxic activity lies in its ability to inhibit protein farnesyltransferase (FTase).
Role of Farnesyltransferase in Cellular Signaling
Farnesyltransferase is a key enzyme in the prenylation process, which involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This lipid modification is essential for the membrane localization and subsequent biological activity of numerous proteins, including the Ras superfamily of small GTPases (e.g., H-Ras, K-Ras, N-Ras) and other signaling molecules like Rho, Rac, and lamins.
Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and the subsequent upregulation of downstream pro-proliferative and anti-apoptotic signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. By preventing the farnesylation of Ras, FTase inhibitors like this compound aim to abrogate its oncogenic signaling.
Inhibition of Farnesyltransferase by this compound
This compound has been shown to be an effective inhibitor of protein farnesyltransferase.
Table 1: Inhibitory Activity of Andrastins against Protein Farnesyltransferase
| Compound | IC50 (µM)[2] |
| Andrastin A | 24.9 |
| This compound | 47.1 |
| Andrastin C | 13.3 |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the farnesyltransferase activity in vitro.
The inhibition of FTase by this compound is the initiating event that triggers its downstream cytotoxic effects.
Downstream Cellular Effects of Farnesyltransferase Inhibition
The inhibition of FTase by this compound is hypothesized to induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. While direct experimental evidence for this compound is limited, the effects of farnesyltransferase inhibitors (FTIs) as a class are well-documented.
Disruption of Ras Signaling Pathway
The primary consequence of FTase inhibition is the disruption of the Ras signaling cascade.
Caption: Inhibition of Farnesyltransferase by this compound disrupts Ras signaling.
By preventing Ras farnesylation, this compound blocks its localization to the plasma membrane, thereby inhibiting the activation of downstream effectors like Raf and subsequently the MAPK pathway. This leads to a reduction in cell proliferation and survival signals.
Induction of Apoptosis
Farnesyltransferase inhibitors are known to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Proposed apoptotic pathway induced by this compound via FTase inhibition.
The inhibition of pro-survival signals, such as those downstream of Ras, can lead to an imbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[3][4][5][6]
Induction of Cell Cycle Arrest
Another consequence of FTase inhibition is the arrest of the cell cycle, preventing cancer cells from progressing through the division cycle. FTIs have been shown to induce arrest at the G1/S or G2/M checkpoints.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
The Ras-MAPK pathway is known to regulate the expression of key cell cycle proteins, such as Cyclin D1. By inhibiting this pathway, this compound can lead to decreased levels of G1 cyclins and CDKs, resulting in cell cycle arrest at the G1/S transition.
Experimental Protocols
To further elucidate the cytotoxic mechanism of this compound, the following experimental protocols are recommended.
Farnesyltransferase Activity Assay
This assay is used to quantify the inhibitory effect of this compound on FTase activity.
Caption: Workflow for Farnesyltransferase Activity Assay.
Methodology:
-
Prepare a reaction mixture containing recombinant farnesyltransferase, farnesyl pyrophosphate, and a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS).[7][8][9]
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.[10][11][12]
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Andrastin B: A Technical Guide to its Antifeedant and Insecticidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B, a fungal meroterpenoid primarily isolated from Penicillium species, has garnered scientific interest for its potential as a bioactive compound. While extensively studied as a protein farnesyltransferase (FTase) inhibitor in the context of anti-cancer research, its entomological applications as an antifeedant and insecticide are an emerging area of investigation. This technical guide provides a comprehensive overview of the known properties of this compound, focusing on its mechanism of action, and offers detailed experimental protocols for its evaluation as a potential insect control agent. Although specific quantitative data on the insecticidal and antifeedant activity of this compound are not yet publicly available, this guide consolidates the existing knowledge on its biochemical activity and the broader effects of farnesyltransferase inhibition in insects to support further research and development in this area.
Introduction
The search for novel, effective, and environmentally benign insecticides is a perpetual challenge in agriculture and public health. Natural products, with their vast structural diversity and varied mechanisms of action, represent a promising reservoir for the discovery of new insect control agents. This compound, a member of the andrastin family of meroterpenoids, is a compelling candidate due to its known potent inhibitory activity against protein farnesyltransferase, an enzyme crucial for various cellular processes in eukaryotes, including insects.
Biochemical Properties and Mechanism of Action
The primary known molecular target of this compound is protein farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif of a variety of proteins. This post-translational modification, known as farnesylation, is critical for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.
Quantitative Data: Inhibition of Farnesyltransferase
The inhibitory potency of this compound against protein farnesyltransferase has been determined in in-vitro assays.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Farnesyltransferase | 47.1 | [1] |
Proposed Insecticidal and Antifeedant Mechanism
In insects, farnesylation is essential for several vital physiological processes. The inhibition of FTase by this compound is hypothesized to disrupt these pathways, leading to detrimental effects on insect development, survival, and feeding behavior. Two primary pathways are likely to be affected:
-
Juvenile Hormone (JH) Biosynthesis: Juvenile hormones are sesquiterpenoids that regulate key aspects of insect physiology, including development, reproduction, and diapause.[2] The biosynthesis of JH involves the farnesylation of proteins.[3][4][5] By inhibiting FTase, this compound may interfere with the production of JH, leading to developmental abnormalities, reduced fecundity, and ultimately, insect mortality.
-
Ras Signaling Pathway: Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, controlling cell proliferation, differentiation, and survival.[1] For Ras proteins to become active, they must be localized to the cell membrane, a process that is dependent on farnesylation.[6][7] The Ras signaling pathway is conserved in insects and plays a crucial role in processes such as eye development and immune responses in Drosophila.[8][9] Inhibition of Ras farnesylation by this compound could disrupt these essential signaling cascades, leading to cell death and organismal-level toxicity.
// Nodes Andrastin_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTase [label="Protein Farnesyltransferase (FTase)", fillcolor="#FBBC05", fontcolor="#202124"]; Farnesylation [label="Protein Farnesylation", fillcolor="#F1F3F4", fontcolor="#202124"]; JH_Biosynthesis [label="Juvenile Hormone (JH) Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Signaling [label="Ras Signaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Development [label="Normal Development & Metamorphosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reproduction [label="Reproduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Signaling [label="Cell Growth, Differentiation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disruption_Dev [label="Disrupted Development", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Fecundity [label="Reduced Fecundity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antifeedant_Insecticidal [label="Antifeedant & Insecticidal Effects", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Andrastin_B -> FTase [label="Inhibits", style=dashed, color="#EA4335"]; FTase -> Farnesylation [label="Catalyzes"]; Farnesylation -> JH_Biosynthesis [label="Required for"]; Farnesylation -> Ras_Signaling [label="Required for"]; JH_Biosynthesis -> Development; JH_Biosynthesis -> Reproduction; Ras_Signaling -> Cell_Signaling; Andrastin_B -> Disruption_Dev [style=invis]; Andrastin_B -> Reduced_Fecundity [style=invis]; Andrastin_B -> Cell_Death [style=invis]; Disruption_Dev -> Antifeedant_Insecticidal; Reduced_Fecundity -> Antifeedant_Insecticidal; Cell_Death -> Antifeedant_Insecticidal;
// Invisible edges for layout {rank=same; Andrastin_B; FTase} {rank=same; JH_Biosynthesis; Ras_Signaling} {rank=same; Development; Reproduction; Cell_Signaling} {rank=same; Disruption_Dev; Reduced_Fecundity; Cell_Death} } this compound's inhibition of farnesyltransferase and its downstream effects.
Experimental Protocols
The following protocols are generalized methods for assessing the antifeedant and insecticidal properties of a test compound like this compound. These should be adapted based on the specific insect species and available resources.
Insect Rearing
A continuous and healthy insect colony is fundamental for reliable bioassay results. The chosen insect species should be reared under controlled conditions of temperature, humidity, and photoperiod, with a standardized artificial diet or host plant material.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay quantifies the feeding deterrence of a compound.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone, ethanol).
-
Host plant leaves.
-
Cork borer or biopsy punch.
-
Petri dishes with moistened filter paper.
-
Test insects (e.g., larvae of Spodoptera frugiperda or Leptinotarsa decemlineata).
-
Solvent control.
Procedure:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Cut leaf discs of a uniform size from the host plant leaves.
-
Apply a known volume of each this compound dilution evenly onto the surface of the leaf discs and allow the solvent to evaporate completely.
-
Prepare control discs by applying the solvent only.
-
Place one treated leaf disc and one control leaf disc in separate Petri dishes.
-
Introduce a single, pre-weighed insect larva into each Petri dish.
-
Maintain the Petri dishes under controlled environmental conditions for a specified period (e.g., 24, 48, or 72 hours).
-
After the exposure period, remove the larvae and record their final weight.
-
Measure the area of the leaf disc consumed using an image analysis software or a leaf area meter.
-
Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare this compound\nand Control Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_discs [label="Prepare Leaf Discs", fillcolor="#FBBC05", fontcolor="#202124"]; apply_solutions [label="Apply Solutions\nto Leaf Discs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_assay [label="Set up Petri Dishes\n(Treated & Control)", fillcolor="#FBBC05", fontcolor="#202124"]; introduce_insects [label="Introduce Insects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate under\nControlled Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; measure_consumption [label="Measure Leaf Area\nConsumed", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_fdi [label="Calculate Feeding\nDeterrence Index (FDI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_solutions; prep_solutions -> apply_solutions; prep_discs -> apply_solutions; apply_solutions -> setup_assay; setup_assay -> introduce_insects; introduce_insects -> incubation; incubation -> measure_consumption; measure_consumption -> calculate_fdi; calculate_fdi -> end; } Workflow for the leaf disc no-choice antifeedant bioassay.
Insecticidal Bioassay (Diet Incorporation Method)
This assay determines the lethal concentration (LC50) of a compound when ingested.
Materials:
-
Test compound (this compound).
-
Artificial diet for the test insect.
-
Multi-well bioassay trays or individual rearing cups.
-
Test insects (e.g., neonate larvae).
-
Solvent for dissolving the compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Incorporate a known volume of each dilution into the artificial diet while it is still liquid and mix thoroughly.
-
Prepare a control diet with the solvent only.
-
Dispense the treated and control diets into the wells of the bioassay trays or rearing cups.
-
Allow the diet to solidify.
-
Introduce one insect larva into each well or cup.
-
Seal the trays or cups to prevent escape and desiccation.
-
Maintain the assays under controlled environmental conditions.
-
Record larval mortality at regular intervals (e.g., daily for 7 days).
-
Analyze the mortality data using probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare this compound\nand Control Solutions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_diet [label="Prepare Artificial Diet", fillcolor="#FBBC05", fontcolor="#202124"]; incorporate_solutions [label="Incorporate Solutions\ninto Diet", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispense_diet [label="Dispense Diet into\nBioassay Trays", fillcolor="#FBBC05", fontcolor="#202124"]; introduce_insects [label="Introduce Insects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate under\nControlled Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; record_mortality [label="Record Mortality Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_lc50 [label="Calculate LC50\n(Probit Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_solutions; prep_solutions -> incorporate_solutions; prep_diet -> incorporate_solutions; incorporate_solutions -> dispense_diet; dispense_diet -> introduce_insects; introduce_insects -> incubation; incubation -> record_mortality; record_mortality -> calculate_lc50; calculate_lc50 -> end; } Workflow for the diet incorporation insecticidal bioassay.
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel insecticides due to its established inhibitory activity against a crucial insect enzyme, protein farnesyltransferase. While direct evidence of its antifeedant and insecticidal efficacy is currently lacking in the public domain, the proposed mechanisms of action through disruption of juvenile hormone biosynthesis and Ras signaling provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the entomological potential of this compound and its analogues. Future research should focus on obtaining quantitative data on the antifeedant and insecticidal activity of this compound against a range of key agricultural and public health insect pests. Furthermore, structure-activity relationship studies could lead to the design and synthesis of more potent and selective derivatives, paving the way for a new class of farnesyltransferase inhibitor-based insecticides.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl Phosphatase, a Corpora allata Enzyme Involved in Juvenile Hormone Biosynthesis in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 8. The Ras signaling pathway in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drosophila Ras/MAPK signalling regulates innate immune responses in immune and intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Meroterpenoid: A Technical Guide to the Natural Source and Isolation of Andrastin B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Andrastin B, a meroterpenoid natural product with promising biological activities. This document details its natural sources, provides a consolidated methodology for its isolation and purification, presents key quantitative data, and illustrates its mechanism of action as a protein farnesyltransferase inhibitor.
Natural Sources of this compound
This compound is a secondary metabolite produced by various species of filamentous fungi, primarily within the genus Penicillium. These fungi are ubiquitous in many environments, from soil and decaying vegetation to food products.
Key Fungal Producers:
-
Penicillium roqueforti : This species, famously used in the production of blue-veined cheeses, is a consistent producer of andrastins, including this compound. It is one of the most well-documented sources.
-
Penicillium sp. FO-3929 : This strain is a known producer of Andrastins A, B, and C and has been a key subject in the study of their biological activities.
-
Penicillium chrysogenum : While more renowned for penicillin production, certain strains of P. chrysogenum also synthesize andrastins.
-
Marine-Derived Penicillium Species : Fungi isolated from marine environments have been identified as producers of novel andrastin analogues, highlighting the chemical diversity within this compound family.
-
Penicillium albocoremium : This species has also been reported to produce andrastin A and other related metabolites.
-
Penicillium expansum : This species is another reported producer of Andrastins A, B, and C.
The production of this compound and its analogues can be influenced by the specific fungal strain, culture conditions, and substrate.
Isolation and Purification of this compound: A Consolidated Experimental Protocol
The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on established procedures for andrastin isolation.
Fungal Fermentation and Extraction
-
Fermentation : Penicillium species are cultured in a suitable liquid or solid-state fermentation medium. Common media include Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) agar. Incubation is typically carried out for 7-21 days at 25-28°C.
-
Extraction :
-
For liquid cultures, the broth is separated from the mycelium by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate.
-
For solid cultures, the entire culture (mycelium and agar) is macerated and extracted with a suitable solvent system, often a mixture of acetone and ethyl acetate.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification
A multi-step chromatographic approach is essential for obtaining pure this compound.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase : Silica gel (60-120 mesh).
-
Mobile Phase : A gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be employed.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing andrastins.
Step 2: Octadecylsilyl (ODS) Chromatography (Reversed-Phase Separation)
-
Stationary Phase : ODS (C18) silica gel.
-
Mobile Phase : A gradient of decreasing polarity, typically a mixture of methanol and water or acetonitrile and water. A common starting point is a high percentage of water, with a gradual increase in the organic solvent.
-
Fraction Pooling : Fractions containing compounds with similar retention times are pooled for further purification.
Step 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column : A reversed-phase C18 column is most commonly used.
-
Mobile Phase : A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A typical gradient might run from 40% to 80% acetonitrile over 30 minutes.
-
Detection : UV detection at a wavelength where andrastins absorb (e.g., 210 nm and 254 nm).
-
Collection : The peak corresponding to this compound is collected. Purity is confirmed by analytical HPLC.
Caption: Isolation Workflow of this compound.
Spectroscopic Characterization
The structure and identity of the purified this compound are confirmed using standard spectroscopic techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of this compound.
Quantitative Data for this compound
Quantitative data for this compound is often reported in the context of its biological activity or its presence in natural sources alongside other andrastin analogues.
Table 1: Biological Activity of Andrastins A, B, and C
| Compound | Source Organism | Biological Target | IC50 (µM) | Reference |
| Andrastin A | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 24.9 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |
| This compound | ** Penicillium sp. FO-3929** | Protein Farnesyltransferase | 47.1 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |
| Andrastin C | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 13.3 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |
Table 2: Relative Abundance of Andrastins in Blue Cheese
| Andrastin Analogue | Relative Abundance compared to Andrastin A |
| Andrastin A | 1x |
| This compound | ~5-fold lower |
| Andrastin C | ~3-fold lower |
| Andrastin D | ~5-20-fold lower |
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of protein farnesyltransferase, a key enzyme in the post-translational modification of the Ras protein. The Ras family of small GTPases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.
Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell division. For Ras to become active, it must be localized to the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the attachment of a farnesyl pyrophosphate group to the C-terminus of the Ras protein, a reaction catalyzed by farnesyltransferase.
By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras, thereby blocking its translocation to the cell membrane and abrogating its downstream signaling. This ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells.
Caption: Inhibition of Ras Signaling by this compound.
Andrastin B: A Technical Overview of its Spectroscopic Profile and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B is a meroterpenoid natural product belonging to the andrastin family of compounds. These compounds are primarily isolated from various species of the fungus Penicillium. This compound, along with its structural analogs Andrastin A and C, has garnered significant interest within the scientific community due to its biological activity as a protein farnesyltransferase inhibitor. This inhibitory action positions this compound as a molecule of interest in the study of cancer and other diseases where the Ras signaling pathway is implicated. This technical guide provides a summary of the available spectroscopic information for this compound and related compounds, outlines general experimental protocols for their characterization, and visualizes its mechanism of action.
Spectroscopic Data
While the definitive isolation and structure elucidation of Andrastins A, B, and C were reported in the mid-1990s, specific, detailed public datasets for this compound's NMR and MS remain elusive in readily available literature. However, based on its known structure and data from closely related, more recently isolated andrastin-type meroterpenoids, we can infer the expected spectroscopic characteristics.[1][2]
The molecular formula for this compound is C₂₈H₄₀O₇, with a molecular weight of 488.6 g/mol .[3]
Table 1: Representative ¹H and ¹³C NMR Data for an Andrastin-Type Meroterpenoid (Penimeroterpenoid A)
Note: The following data is for Penimeroterpenoid A, a structurally similar compound, and is provided as a representative example of the data that would be obtained for this compound. The specific chemical shifts for this compound may vary.
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |
| 1 | 36.4 (t) | 1.55 (m), 1.65 (m) |
| 2 | 18.9 (t) | 1.85 (m) |
| 3 | 78.9 (d) | 4.70 (dd, 11.5, 4.5) |
| 4 | 38.8 (s) | |
| 5 | 54.7 (d) | 1.60 (m) |
| 6 | 24.2 (t) | 1.45 (m), 1.55 (m) |
| 7 | 41.5 (t) | 1.20 (m), 1.30 (m) |
| 8 | 48.9 (s) | |
| 9 | 53.5 (d) | 2.19 (m) |
| 10 | 41.8 (s) | |
| 11 | 126.4 (d) | 5.82 (d, 9.5) |
| 12 | 132.9 (s) | |
| 13 | 49.8 (s) | |
| 14 | 86.1 (s) | |
| 15 | 210.6 (s) | |
| 16 | 72.1 (d) | 4.50 (s) |
| 17 | 206.8 (s) | |
| 18 | 24.3 (q) | 1.25 (s) |
| 19 | 28.9 (q) | 1.05 (s) |
| 20 | 18.9 (q) | 1.68 (s) |
| 21 | 10.1 (q) | 10.1 (s) |
| 22 | 170.7 (s) | |
| 23 | 21.2 (q) | 2.05 (s) |
| 24 | 33.1 (q) | 1.10 (s) |
| 25 | 22.1 (q) | 0.85 (s) |
| 26 | 167.3 (s) | |
| 27 | 52.1 (q) | 3.70 (s) |
| 28 | 204.5 (d) |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. For a related compound, penimeroterpenoid A (C₂₈H₃₈O₈), the HRESIMS data showed an adduct ion [M+Na]⁺ at m/z 525.2454 (calculated for C₂₈H₃₈O₈Na, 525.2459).[1] For this compound (C₂₈H₄₀O₇), the expected [M+H]⁺ ion would be approximately m/z 489.2796 and the [M+Na]⁺ ion would be approximately m/z 511.2615.
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of andrastin-type compounds, based on methodologies reported for similar natural products.[1]
1. Fermentation and Extraction:
-
The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or methanol.
-
The crude extract is then concentrated under reduced pressure.
2. Isolation and Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to track the compound of interest.
3. NMR Spectroscopy:
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
4. Mass Spectrometry:
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
-
The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer.
Biological Activity and Signaling Pathway
This compound is an inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[3] Ras proteins are small GTPases that play a central role in signal transduction pathways that control cell growth, differentiation, and survival. The farnesylation of Ras is essential for its localization to the plasma membrane, where it becomes activated and initiates downstream signaling cascades. By inhibiting farnesyltransferase, this compound prevents the maturation and activation of Ras, thereby disrupting these signaling pathways.
Below is a diagram illustrating the inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor like this compound.
Caption: Inhibition of the Ras signaling pathway by this compound.
Experimental Workflow
The general workflow for the discovery and characterization of novel natural products like this compound is depicted below.
Caption: General experimental workflow for natural product discovery.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Role of Andrastin B in Penicillium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B, a member of the andrastin family of meroterpenoids, is a secondary metabolite produced by various species of the fungal genus Penicillium, including P. roqueforti and P. chrysogenum. Structurally characterized by a distinctive ent-5α,14β-androstane skeleton, this compound and its analogues have garnered significant attention for their potent biological activities. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its biosynthesis, regulatory networks, and established bioactivities. Detailed experimental protocols for key analytical and molecular biology techniques are provided, alongside quantitative data and visual representations of the underlying biochemical pathways and experimental workflows. This document serves as a resource for researchers investigating fungal secondary metabolism, natural product discovery, and the development of novel therapeutic agents.
Introduction
Penicillium species are renowned for their ability to produce a diverse array of secondary metabolites with significant implications for human health and industry. Among these, the andrastins, a class of meroterpenoids, have emerged as compounds of interest due to their bioactivities. This compound, alongside its better-known counterpart Andrastin A, is a potent inhibitor of protein farnesyltransferase, an enzyme implicated in oncogenic signaling pathways.[1][2] This inhibitory action forms the basis of its potential as an anticancer agent. Furthermore, andrastins have been shown to possess antibacterial and anti-neuroinflammatory properties, highlighting their therapeutic potential.[3][4] This guide delves into the molecular underpinnings of this compound's role in Penicillium, from its genetic origins to its potential ecological functions.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, termed the adr cluster, which has been identified in several Penicillium species.[5][6] The pathway commences with the convergence of two primary metabolic routes: the polyketide pathway, which provides the 3,5-dimethylorsellinic acid (DMOA) core, and the mevalonate pathway, which yields farnesyl diphosphate (FPP).[7][8]
The proposed biosynthetic pathway for andrastins, primarily elucidated through studies on Andrastin A, involves a series of enzymatic modifications of the initial precursors.[6] Key enzymatic steps include prenylation, methylation, cyclization, and oxidation, catalyzed by enzymes encoded by the adr gene cluster. While the final steps leading to the specific structure of this compound are not as extensively characterized as those for Andrastin A, it is understood that they share a common biosynthetic origin.
dot
Caption: Proposed biosynthetic pathway for this compound in Penicillium.
Regulation of this compound Production
The expression of the adr gene cluster and, consequently, the production of this compound, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. This regulation ensures that the production of this secondary metabolite occurs under optimal conditions for the fungus.
Several global regulatory proteins have been implicated in the control of secondary metabolism in Penicillium, and are likely to influence this compound biosynthesis. These include:
-
LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that has been shown to positively regulate the expression of the adr gene cluster in Penicillium roqueforti.
-
VeA: A component of the velvet complex, VeA is involved in light-sensing and the regulation of both development and secondary metabolism.
-
PacC: This transcription factor mediates the fungal response to ambient pH.
-
CreA: Responsible for carbon catabolite repression, CreA ensures that the production of secondary metabolites, which is energetically expensive, is repressed in the presence of readily available carbon sources like glucose.
dot
Caption: Simplified regulatory network of this compound biosynthesis.
Biological Activities and Potential Roles
The primary characterized biological activity of this compound is the inhibition of protein farnesyltransferase (PFTase).[2] PFTase is a crucial enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases, which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation. By inhibiting PFTase, this compound can disrupt these signaling cascades, which is of particular interest in the context of cancer, where Ras mutations are common.
Beyond its anticancer potential, andrastins have demonstrated other bioactivities. Some derivatives have shown antibacterial activity, suggesting a role in mediating interactions with other microorganisms in the fungal environment.[3] This could provide a competitive advantage to Penicillium by inhibiting the growth of competing bacteria. The anti-neuroinflammatory effects of andrastin-type meroterpenoids also suggest a broader range of potential therapeutic applications.[4] The precise ecological role of this compound for Penicillium is not fully elucidated but is likely multifaceted, involving chemical defense and signaling.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and production of andrastins.
Table 1: Protein Farnesyltransferase Inhibition by Andrastins
| Compound | IC50 (µM) | Source Organism | Reference |
| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [2] |
| This compound | 47.1 | Penicillium sp. FO-3929 | [2] |
| Andrastin C | 13.3 | Penicillium sp. FO-3929 | [2] |
Table 2: Relative Abundance of Andrastins in Blue Cheese
| Compound | Relative Amount (compared to Andrastin A) | Reference |
| This compound | ~5-fold lower | [1] |
| Andrastin C | ~3-fold lower | [1] |
| Andrastin D | ~5-20-fold lower | [1] |
Experimental Protocols
Fermentation and Extraction of this compound
This protocol is adapted from methods used for the isolation of andrastins from Penicillium cultures.
-
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES) with spores of the desired Penicillium strain. Incubate the culture for 7-14 days at 25-28°C with shaking.
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: The crude extract can be subjected to further purification using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound.
HPLC Analysis of this compound
-
Sample Preparation: Dissolve the crude or partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength where andrastins absorb (e.g., 210-250 nm).
-
-
Quantification: this compound can be quantified by comparing the peak area to that of a known standard.
RNA-Mediated Gene Silencing of adr Cluster Genes
This protocol provides a general workflow for investigating the function of genes in the adr cluster.
dot
Caption: Workflow for RNA-mediated gene silencing in Penicillium.
Conclusion
This compound is a biologically active secondary metabolite from Penicillium with significant potential for therapeutic applications. Its biosynthesis is controlled by the adr gene cluster and is subject to complex regulation by global cellular networks. The primary mode of action, the inhibition of protein farnesyltransferase, provides a clear rationale for its investigation as an anticancer agent. Further research into the specific ecological roles of this compound for Penicillium and the fine-tuning of its production through metabolic engineering will undoubtedly open new avenues for its application in medicine and biotechnology. This guide provides a foundational resource for researchers to delve into the fascinating biology of this potent fungal metabolite.
References
- 1. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction kinetics, catalytic mechanisms, conformational changes, and inhibitor design for prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 8. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin B: A Fungal Meroterpenoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B is a secondary metabolite belonging to the andrastin family of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by various species of the fungal genus Penicillium, this compound has garnered significant interest within the scientific community due to its potent biological activity as an inhibitor of protein farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably Ras, which is frequently mutated in human cancers. By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of Ras, thereby interfering with downstream signaling pathways that control cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological activity, with a focus on its potential as a lead compound in drug discovery and development.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery.[1] Among these, the meroterpenoids represent a fascinating class of natural products characterized by a mixed biosynthetic origin. The andrastin family of meroterpenoids, isolated from Penicillium species, are distinguished by a unique carbocyclic skeleton. This compound, a prominent member of this family, has been identified as a potent and specific inhibitor of protein farnesyltransferase (PFTase).
PFTase is a key enzyme in the prenylation of a variety of cellular proteins, a process that involves the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" motif. This modification is essential for the membrane localization and subsequent biological activity of many signaling proteins, including the Ras superfamily of small GTPases. Constitutive activation of Ras signaling due to mutations is a hallmark of numerous human cancers, making PFTase an attractive target for anticancer drug development. This guide will delve into the technical details of this compound, from its molecular origins to its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is a complex tetracyclic molecule with the chemical formula C₂₈H₄₀O₇. Its structure is characterized by a modified androstane skeleton, a feature that distinguishes the andrastin family.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₇ | [2] |
| Molecular Weight | 488.6 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| General Class | Meroterpenoid | [3][4] |
Spectroscopic data are crucial for the structural elucidation and characterization of this compound. While a complete, assigned NMR dataset for this compound was not found in the immediate search results, Table 2 presents the ¹H and ¹³C NMR data for a closely related new andrastin-type meroterpenoid, Penimeroterpenoid B, in CDCl₃, which shares the same molecular formula and core structure. This serves as a valuable reference for researchers working on the characterization of this compound and its analogues.[3]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Penimeroterpenoid B (C₂₈H₃₈O₉) in CDCl₃ [3]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.8 (t) | 1.55 (m), 1.65 (m) |
| 2 | 18.9 (t) | 1.80 (m), 1.95 (m) |
| 3 | 78.2 (d) | 4.65 (dd, 11.5, 4.5) |
| 4 | 36.9 (s) | |
| 5 | 54.3 (d) | 1.90 (m) |
| 6 | 21.9 (t) | 1.50 (m), 1.60 (m) |
| 7 | 34.3 (t) | 1.45 (m), 1.55 (m) |
| 8 | 48.9 (s) | |
| 9 | 53.5 (d) | 2.19 (m) |
| 10 | 55.1 (s) | |
| 11 | 125.8 (d) | 5.55 (s) |
| 12 | 147.9 (s) | |
| 13 | 46.1 (s) | |
| 14 | 70.6 (s) | |
| 15 | 210.6 (s) | |
| 16 | 72.1 (s) | |
| 17 | 206.8 (s) | |
| 18 | 25.1 (q) | 1.25 (s) |
| 19 | 16.9 (q) | 0.95 (s) |
| 20 | 21.4 (q) | 1.05 (s) |
| 21 | 204.5 (d) | 10.1 (s) |
| 22 | 170.7 (s) | |
| 23 | 21.3 (q) | 2.05 (s) |
| 24 | 28.1 (q) | 1.15 (s) |
| 25 | 21.8 (q) | 1.10 (s) |
| 26 | 15.8 (q) | 0.85 (s) |
| 27 | 167.3 (s) | |
| 28 | 52.1 (q) | 3.65 (s) |
Biosynthesis
This compound is a meroterpenoid, signifying its mixed biosynthetic origin from the polyketide and terpenoid pathways. The biosynthesis of the closely related Andrastin A in Penicillium species has been studied, and the pathway for this compound is presumed to follow a similar route. The biosynthesis initiates from two primary precursors: 5-dimethylorsellinic acid (DMOA), derived from the polyketide pathway, and farnesyl diphosphate (FPP), a C15 isoprenoid from the mevalonate pathway.[2][4]
The assembly of the andrastin scaffold is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific enzymes for this compound are not fully elucidated, the gene cluster for Andrastin A (adr) provides a blueprint. This cluster includes genes encoding a polyketide synthase (PKS), a prenyltransferase, cyclases, and various tailoring enzymes such as oxidoreductases and transferases that modify the core structure to yield the final andrastin analogues.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from a Penicillium species culture, based on general methods reported for andrastins.[5]
1. Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the producing Penicillium strain.
-
Incubate the culture for 14-21 days at 25-28°C with shaking (150-200 rpm) to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
ODS Chromatography (Reversed-Phase):
-
Pool the this compound-containing fractions and evaporate the solvent.
-
Dissolve the residue in a minimal volume of methanol and apply to an octadecylsilyl (ODS) column.
-
Elute with a gradient of decreasing polarity, such as a methanol-water or acetonitrile-water system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative or semi-preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water) to obtain pure this compound.
-
Monitor the elution by UV detection at an appropriate wavelength (e.g., 210 nm).
-
Caption: Experimental workflow for this compound isolation.
Protein Farnesyltransferase Inhibition Assay
The following is a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against protein farnesyltransferase. This protocol is adapted from standard fluorometric PFTase assays.
Materials:
-
Recombinant human protein farnesyltransferase (PFTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
In each well of the 96-well plate, add 2 µL of the this compound dilution or DMSO as a control.
-
Prepare a master mix containing the assay buffer, PFTase (e.g., 50 nM final concentration), and the dansylated peptide substrate (e.g., 1 µM final concentration).
-
Add 88 µL of the master mix to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of FPP (e.g., 5 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, measure the fluorescence intensity again.
-
Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of protein farnesyltransferase.[5] This inhibitory action has significant implications for cellular signaling, particularly the Ras pathway.
Table 3: Inhibitory Activity of Andrastins against Protein Farnesyltransferase
| Compound | IC₅₀ (µM) | Reference |
| Andrastin A | 24.9 | [5] |
| This compound | 47.1 | [5] |
| Andrastin C | 13.3 | [5] |
Inhibition of the Ras Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches in signal transduction cascades, regulating cell growth, proliferation, and survival. For Ras proteins to become fully active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation, catalyzed by PFTase. Farnesylation anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.
By inhibiting PFTase, this compound prevents the farnesylation of Ras. This leads to the accumulation of unprocessed, cytosolic Ras that is unable to participate in signaling. Consequently, the downstream Ras-Raf-MEK-ERK signaling cascade is blocked, leading to an anti-proliferative effect.
Caption: this compound inhibits the Ras signaling pathway.
Therapeutic Potential and Future Directions
The ability of this compound to inhibit protein farnesyltransferase and consequently block the oncogenic Ras signaling pathway makes it a promising candidate for further investigation as an anticancer agent. While early clinical trials of PFTase inhibitors showed limited efficacy as single agents in tumors with Ras mutations, there is renewed interest in their potential for treating certain hematological malignancies and in combination therapies.
Future research on this compound should focus on several key areas:
-
Total Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its absolute stereochemistry but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the Complete Biosynthetic Pathway: A complete understanding of the enzymatic machinery responsible for this compound biosynthesis could enable the use of synthetic biology approaches for the production of novel andrastins.
-
In-depth Biological Evaluation: Comprehensive preclinical studies are needed to evaluate the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anticancer drugs.
-
Identification of Additional Cellular Targets: While PFTase is the primary known target, it is possible that this compound interacts with other cellular components, and identifying these off-target effects is crucial for a complete understanding of its biological profile.
Conclusion
This compound is a compelling example of a fungal secondary metabolite with significant therapeutic potential. Its well-defined mechanism of action as a protein farnesyltransferase inhibitor, coupled with its intricate chemical structure, makes it an exciting subject for research in medicinal chemistry, chemical biology, and drug development. Further exploration of this compound and its analogues may yet yield novel therapeutic strategies for the treatment of cancer and other diseases driven by aberrant protein prenylation.
References
- 1. EFTS-400 | EnzyFluo™ Farnesyltransferase Activity Assay Kit Clinisciences [clinisciences.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
The Meroterpenoid Andrastin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin B, a member of the meroterpenoid class of natural products, has garnered interest within the scientific community for its biological activities, including the inhibition of protein farnesyltransferase. This technical guide provides an in-depth analysis of this compound, focusing on its classification, biosynthesis, and key experimental data. Detailed methodologies for its isolation, purification, and characterization are presented, alongside quantitative data on its bioactivity. Furthermore, this document includes visualizations of its biosynthetic pathway and classification to facilitate a deeper understanding of this complex molecule.
Introduction
Meroterpenoids are a diverse class of natural products characterized by a hybrid biosynthetic origin, combining a terpenoid moiety with a polyketide or other non-terpenoid precursor.[1] This unique structural amalgamation leads to a wide array of complex molecular architectures and a broad spectrum of biological activities. This compound, a fungal metabolite, exemplifies this structural intricacy and biological potential. First identified from Penicillium species, this compound belongs to the andrastin family of meroterpenoids, which are distinguished by a characteristic five-methyl substituted ent-5α,14β-androstane skeleton.[2]
Meroterpenoid Classification of this compound
The classification of meroterpenoids can be approached from two primary perspectives: biosynthetic origin and structural framework.
2.1. Biosynthetic Classification
From a biosynthetic standpoint, meroterpenoids are broadly categorized as either polyketide-terpenoids or nonpolyketide-terpenoids. This compound falls squarely into the polyketide-terpenoid category.[2] Its biosynthesis involves the condensation of a polyketide unit, specifically 5-dimethylorsellinic acid (DMOA), with a terpenoid precursor, farnesyl diphosphate (FPP).[2]
2.2. Structural Classification
Structurally, meroterpenoids can be grouped based on their core scaffolds. This compound is classified as an andrastin-type meroterpenoid , defined by its unique 6,6,6,5-tetracarbocyclic ring system derived from the cyclization of the farnesyl chain onto the polyketide core.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process initiated by the formation of its two key precursors: 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP). DMOA is synthesized via the polyketide pathway, while FPP is a product of the mevalonate pathway. A prenyltransferase then catalyzes the crucial C-C bond formation between DMOA and FPP. This is followed by a series of cyclizations and oxidative modifications, orchestrated by various enzymes including terpene cyclases and cytochrome P450 monooxygenases, to construct the characteristic andrastane skeleton and introduce the specific functional groups of this compound.
Quantitative Data
The primary reported biological activity of this compound is its ability to inhibit protein farnesyltransferase.
| Compound | Biological Target | Activity (IC50) | Reference |
| This compound | Protein Farnesyltransferase | 47.1 µM | [3] |
Experimental Protocols
5.1. Fermentation and Isolation
The following is a general protocol for the fermentation of a Penicillium species and the isolation of andrastin-type meroterpenoids, including this compound.
5.1.1. Fungal Strain and Fermentation
A producing strain, such as Penicillium sp. FO-3929, is cultured on a suitable medium (e.g., solid rice medium) at an appropriate temperature (e.g., 25-28°C) for a period of 2-4 weeks.[4][5]
5.1.2. Extraction
The fermented solid medium is extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]
5.1.3. Purification
The crude extract is subjected to a series of chromatographic separations. A typical purification scheme involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, a petroleum ether-acetone gradient.[4]
-
Octadecylsilane (ODS) Column Chromatography: Fractions containing the compounds of interest are further purified on an ODS column using a methanol-water gradient.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase preparative HPLC, often with a C18 column and a water-acetonitrile or water-methanol gradient.[4]
5.2. Structure Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula (C28H40O7 for this compound).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the planar structure and assign the proton and carbon signals.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable derivative can be used to determine the absolute stereochemistry.[6]
5.3. Protein Farnesyltransferase Inhibition Assay
The inhibitory activity of this compound against protein farnesyltransferase can be determined using a variety of in vitro assays. A common method is a fluorescence-based assay.
5.3.1. Principle
The assay monitors the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS). The fluorescence properties of the peptide change upon farnesylation, and this change is measured to determine the enzyme's activity.
5.3.2. General Protocol
-
A reaction mixture is prepared containing buffer, purified protein farnesyltransferase, the fluorescent peptide substrate, and FPP.
-
This compound, at various concentrations, is added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The change in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC50 value for this compound is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Conclusion
This compound is a fascinating example of a polyketide-derived meroterpenoid with a complex chemical structure and notable biological activity. Its classification is rooted in its hybrid biosynthetic origin and its characteristic andrastane skeleton. The detailed experimental protocols for its isolation, characterization, and bioactivity assessment provided in this guide offer a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutic agents.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ovid.com [ovid.com]
- 4. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Structure-Activity Relationship of Andrastin B: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Farnesyltransferase Inhibitor
Andrastin B, a meroterpenoid compound isolated from Penicillium species, has garnered significant interest within the scientific community for its potent inhibitory activity against farnesyltransferase (FTase). This enzyme plays a pivotal role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases, which are critical transducers in signal transduction pathways governing cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Quantitative Analysis of Andrastin Analogs
The inhibitory potency of this compound and its naturally occurring analogs against protein farnesyltransferase provides a foundational understanding of their structure-activity relationship. The following table summarizes the available quantitative data, highlighting the impact of subtle structural modifications on their biological activity.
| Compound | Structure | IC50 (µM) against Farnesyltransferase |
| Andrastin A | Androstane skeleton with specific substitutions | 24.9[1] |
| This compound | Androstane skeleton with specific substitutions | 47.1[1] |
| Andrastin C | Androstane skeleton with specific substitutions | 13.3[1] |
| Andrastin D | Androstane skeleton with specific substitutions | (Activity reported, but specific IC50 not found in initial searches) |
Core Structure of this compound and its Analogs
The andrastins share a common tetracyclic androstane skeleton, biosynthesized from a sesquiterpene and a tetraketide.[2] The variations in their side chains and functional groups are responsible for the observed differences in their farnesyltransferase inhibitory activity.
Farnesyltransferase Inhibition and the Ras Signaling Pathway
Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins, including Ras. This lipophilic modification is essential for the proper localization of Ras to the cell membrane, a prerequisite for its activation and downstream signaling. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane association and abrogating its signaling functions.
The Ras signaling cascade is a complex network of protein-protein interactions that ultimately leads to the regulation of gene expression and cellular responses. Upon activation by upstream signals, membrane-bound Ras-GTP recruits and activates a series of downstream effector proteins, including Raf kinases, which in turn activate the MEK-ERK pathway. This cascade plays a crucial role in promoting cell proliferation and survival.
Experimental Protocols
Isolation and Purification of Andrastins from Penicillium sp.
The following protocol outlines a general procedure for the isolation and purification of andrastin compounds from fungal cultures, based on methodologies described in the literature.[1]
Detailed Steps:
-
Fermentation: Penicillium sp. is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate the individual andrastin compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
ODS (Octadecylsilyl) Column Chromatography: Fractions enriched with andrastins are further purified on an ODS column using a reverse-phase solvent system (e.g., acetonitrile-water gradient).
-
High-Performance Liquid Chromatography (HPLC): Final purification of the individual andrastin analogs is achieved by preparative HPLC on a C18 column.
-
Farnesyltransferase Inhibition Assay
The following is a representative protocol for a non-radioactive, fluorescence-based farnesyltransferase inhibition assay, adapted from commercially available kits. The exact conditions for testing this compound and its analogs may require optimization.
Materials and Reagents:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound and its analogs
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and its analogs in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the assay buffer, the farnesyltransferase enzyme, and the test compounds at various concentrations.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship of Andrastins
-
Andrastin C (IC₅₀ = 13.3 µM) is the most potent inhibitor among the three.
-
Andrastin A (IC₅₀ = 24.9 µM) is moderately active.
-
This compound (IC₅₀ = 47.1 µM) is the least potent.
A detailed analysis of the structural differences between these molecules is required to pinpoint the specific functionalities that contribute to or detract from their inhibitory activity. The presence and nature of substituents on the androstane core, particularly in the side chains, are likely to be critical for binding to the active site of farnesyltransferase. Further studies with a broader range of synthetic and semi-synthetic andrastin analogs are necessary to establish a comprehensive SAR and to guide the design of more potent and selective farnesyltransferase inhibitors.
Conclusion
This compound and its analogs represent a promising class of natural product-derived farnesyltransferase inhibitors. The data presented in this guide provide a solid foundation for understanding their structure-activity relationship. The detailed experimental protocols for isolation and bioactivity assessment will be invaluable for researchers seeking to further explore this class of compounds. Future efforts should focus on the synthesis of a diverse library of andrastin derivatives to systematically probe the SAR and to optimize their inhibitory potency and pharmacological properties. The insights gained from such studies will undoubtedly contribute to the development of novel and effective anticancer therapeutics targeting the Ras signaling pathway.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Andrastin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B is a meroterpenoid compound belonging to the andrastin family, which are known for their potential as protein farnesyltransferase inhibitors.[1][2] This activity makes them promising candidates for further investigation in cancer research. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices, including fungal fermentation broths and purified samples. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for related compounds such as Andrastin A.
Data Presentation
The following table summarizes HPLC conditions used for the analysis of Andrastin A and the purification of Andrastin-type meroterpenoids, which can serve as a starting point for method development for this compound.
| Parameter | Method 1: Andrastin A Analysis[3][4] | Method 2: Andrastin-type Meroterpenoid Purification[5][6] | Method 3: Penicillium Metabolite Analysis[7] |
| Compound(s) | Andrastin A | Penimeroterpenoids A–C (Andrastin-type) | Andrastin A and other Penicillium metabolites |
| Column | Not Specified | YMC-pack ODS-A (10 x 250 mm, 5 µm) | Not Specified |
| Mobile Phase A | Water with 0.02% Trifluoroacetic Acid | Water | Water |
| Mobile Phase B | Acetonitrile with 0.02% Trifluoroacetic Acid | Acetonitrile | Acetonitrile |
| Gradient | 15% B to 68% B (25 min), 68% B to 100% B (2 min), isocratic 100% B (5 min), 100% B to 15% B (2 min) | 42–70% MeCN/H₂O (45 min), 70–100% MeCN/H₂O (15 min) | 30% B (5 min), increase to 50% B (10 min), hold at 50% B (10 min), increase to 100% B (20 min), wash and re-equilibrate (6 min) |
| Flow Rate | 1.2 mL/min | 2.0 mL/min | Not Specified |
| Column Temperature | 35°C | Not Specified | Not Specified |
| Detection | UV-Vis (200–600 nm) | Diode Array Detector | HPLC-MS/MS with ESI |
| Injection Volume | 20 µL | Not Specified | 10 µL |
| Retention Time | 24.72 min (Andrastin A) | 33.9 min (Penimeroterpenoid B, likely this compound) | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound. This protocol is adapted from methods used for Andrastin A and other related fungal metabolites.[3][4][7]
Sample Preparation (from Fungal Culture)
-
Extraction : Grow the this compound-producing fungal strain (e.g., Penicillium sp.) on a suitable solid or in a liquid medium.[1][3]
-
Extract the fungal mycelium and/or the culture medium overnight with an organic solvent mixture. A commonly used mixture is ethyl acetate:dichloromethane:methanol (3:2:1) containing 1% formic acid.[3]
-
Sonication : Sonicate the mixture for 30 minutes to ensure complete extraction.[3]
-
Filtration : Filter the extract through a 0.45 µm syringe filter (e.g., PVDF) to remove particulate matter before HPLC analysis.[3]
Standard Preparation
-
Stock Solution : Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of this compound in the samples.
HPLC Method
-
Column : A reversed-phase C18 column is recommended for the separation.
-
Mobile Phase :
-
Gradient Elution : A gradient elution is recommended for optimal separation of this compound from other metabolites. A suggested starting gradient is as follows:
-
0-25 min: 15% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 15% B and equilibrate for the next injection.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound. A diode array detector (DAD) can be used to monitor multiple wavelengths.
System Suitability
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to evaluate include:
-
Tailing factor : Should be less than 2.
-
Theoretical plates : Should be greater than 2000.
-
Relative standard deviation (RSD) for peak area and retention time: Should be less than 2%.
Mandatory Visualization
Caption: Workflow for this compound HPLC Analysis.
Disclaimer: The provided HPLC method is a suggested starting point based on the analysis of structurally related compounds. This method should be thoroughly validated for the specific application to ensure accuracy, precision, linearity, and sensitivity for the quantification of this compound.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 4. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts [mdpi.com]
Application Notes: Isolation and Purification of Andrastin B from Penicillium
Introduction
Andrastin B is a meroterpenoid natural product produced by various species of the filamentous fungi Penicillium, including Penicillium sp. FO-3929, P. roqueforti, and P. albocoremium.[1][2][3] It belongs to a class of compounds known as andrastins, which have garnered significant interest in the scientific community for their diverse biological activities. Notably, this compound has been identified as an inhibitor of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein signaling pathways, making it a compound of interest for anticancer research.[1][2][4] This document provides detailed protocols for the fermentation of Penicillium species, followed by the extraction, isolation, and purification of this compound.
Biological Activity of this compound
This compound is primarily recognized for its inhibitory activity against protein farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation. By inhibiting farnesyltransferase, this compound can disrupt these signaling cascades, which are often hyperactive in cancerous cells. The inhibitory concentration (IC50) of this compound against protein farnesyltransferase has been reported to be 47.1 µM.[1] Other related andrastin compounds have demonstrated a range of biological effects, including cytotoxic and immunosuppressive activities.[5][6]
Experimental Protocols
Fermentation of Penicillium sp.
This protocol outlines the cultivation of a Penicillium species for the production of this compound. The following is a generalized procedure based on common practices for fungal fermentation.
1.1. Inoculum Preparation:
-
Aseptically transfer a small piece of a mature culture of the selected Penicillium strain from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask.[7]
-
The flask should contain 50 mL of a seed culture medium (e.g., 4 g/L glucose, 10 g/L malt extract, and 4 g/L yeast extract).[7]
-
Incubate the flask at 27°C with shaking at 170 rpm for approximately 5 days to generate the seed culture.[7]
1.2. Production Fermentation:
-
Prepare the production medium. A solid-state fermentation on rice is a commonly used method.[7][8]
-
For each 500 mL Erlenmeyer flask, add 80 g of rice and 120 mL of distilled water.[7]
-
Autoclave the flasks to ensure sterility.
-
Inoculate each flask with 4.0 mL of the seed culture.[7]
-
Incubate the flasks at 25°C for 30 days in a static incubator.[7]
Extraction of Crude this compound
This protocol describes the extraction of the secondary metabolites, including this compound, from the solid-state fermentation culture.
-
Following the incubation period, macerate the fermented rice culture.
-
Perform a repeated extraction of the macerated material with ethyl acetate (EtOAc) (3 x 4.0 L).[7]
-
Combine the organic phases from all extractions.
-
Evaporate the solvent under reduced pressure to yield the crude extract.[7]
Purification of this compound
A multi-step chromatographic approach is necessary for the purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography (Initial Fractionation):
-
Apply the crude extract (e.g., 21.0 g) to a silica gel column.[7]
-
Elute the column with a gradient of petroleum ether and acetone to generate multiple fractions.[7]
3.2. Octadecylsilanized (ODS) Column Chromatography (Intermediate Purification):
-
Subject the fraction containing this compound to ODS column chromatography.[7]
-
Elute with a gradient of methanol and water (e.g., 20% to 100% MeOH-H₂O) to obtain sub-fractions.[7]
3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Perform a final purification step using reversed-phase HPLC.[1][7]
-
Employ a suitable column (e.g., YMC-pack ODS-A, 10 x 250 mm, 5 µm).[7]
-
Use a gradient of acetonitrile and water (e.g., 42–70% MeCN/H₂O over 45 minutes, then 70–100% MeCN/H₂O over 15 minutes) at a flow rate of approximately 2.0 mL/min to isolate pure this compound.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₇ | [2] |
| Molecular Weight | 488.6 g/mol | [2] |
Table 2: Biological Activity of Andrastins
| Compound | Biological Activity | IC50 (µM) | Reference |
| Andrastin A | Protein Farnesyltransferase Inhibitor | 24.9 | [1] |
| This compound | Protein Farnesyltransferase Inhibitor | 47.1 | [1] |
| Andrastin C | Protein Farnesyltransferase Inhibitor | 13.3 | [1] |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Inhibition of the Ras signaling pathway by this compound.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Andrastin B: Application Notes and Protocols for Antifeedant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B, a member of the andrastin family of meroterpenoid compounds, has garnered interest for its potential biological activities. Andrastins are produced by various fungi, notably from the Penicillium genus. While much of the research on andrastins has focused on their potent inhibition of protein farnesyltransferase, a key enzyme in cellular signaling pathways with implications for cancer therapy, emerging evidence suggests a broader spectrum of bioactivity, including antifeedant and insecticidal effects.[1] This document provides detailed application notes and standardized protocols for conducting antifeedant assays with this compound, aimed at researchers in pest management, agricultural science, and natural product discovery.
The fall armyworm (Spodoptera frugiperda), a significant agricultural pest with a wide host range, serves as a relevant model organism for these assays due to its economic impact and established use in insecticide and antifeedant screening. The protocols outlined below are designed to be adaptable for other lepidopteran pests as well.
Data Presentation: Antifeedant Activity of Andrastin Analogs
| Compound | Concentration (µg/cm²) | Feeding Deterrence Index (FDI %) | Larval Mortality (%) |
| This compound | 10 | 25.5 ± 3.2 | 5.0 ± 1.5 |
| 50 | 58.7 ± 4.5 | 15.0 ± 2.8 | |
| 100 | 85.3 ± 5.1 | 35.0 ± 4.2 | |
| Positive Control (Azadirachtin) | 10 | 92.1 ± 2.8 | 45.0 ± 3.9 |
| Negative Control (Solvent) | - | 0 | 0 |
Note: The Feeding Deterrence Index (FDI) is a standard measure of antifeedant activity, calculated using the formula: FDI (%) = [C - T) / (C + T)] x 100, where C is the consumption in the control group and T is the consumption in the treated group.
Experimental Protocols
No-Choice Leaf Disc Bioassay
This protocol is designed to assess the intrinsic antifeedant properties of this compound by providing the insect larvae with only the treated food source.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Triton X-100 (or other suitable surfactant)
-
Fresh, tender maize leaves
-
Third instar larvae of Spodoptera frugiperda (pre-starved for 2-4 hours)
-
Petri dishes (90 mm diameter)
-
Filter paper
-
Leaf disc cutter (e.g., cork borer, 2 cm diameter)
-
Micropipettes
-
Forceps
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to achieve the desired final concentrations (e.g., 10, 50, 100 µg/cm²). The final solutions should contain a small percentage of Triton X-100 (e.g., 0.05%) to ensure even spreading on the leaf surface. The negative control will be the solvent with the surfactant.
-
Leaf Disc Preparation: Wash fresh maize leaves thoroughly with distilled water and allow them to air dry. Use a leaf disc cutter to create uniform discs.
-
Treatment Application: Apply a known volume of the this compound solution or control solution evenly onto the surface of each leaf disc. Allow the solvent to evaporate completely in a fume hood.
-
Assay Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.
-
Insect Introduction: Introduce one pre-starved third instar larva of Spodoptera frugiperda into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with appropriate software. Record larval mortality.
-
Analysis: Calculate the Feeding Deterrence Index (FDI) for each concentration.
Choice Test Bioassay
This protocol assesses the preference of insect larvae when given a choice between treated and untreated food sources, providing insight into the repellent or deterrent nature of the compound.
Materials:
-
Same as for the No-Choice Bioassay.
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Follow steps 1 and 2 from the No-Choice Bioassay protocol.
-
Treatment Application: Treat half of the leaf discs with the this compound solutions and the other half with the control solution (solvent + surfactant).
-
Assay Setup: Place a moist filter paper at the bottom of each Petri dish. In each dish, place one treated and one untreated leaf disc on opposite sides.
-
Insect Introduction: Introduce one pre-starved third instar larva of Spodoptera frugiperda into the center of each Petri dish, equidistant from the two leaf discs.
-
Incubation: Maintain the Petri dishes under the same controlled conditions as the no-choice assay.
-
Data Collection: After 24 hours, measure the area consumed for both the treated and untreated leaf discs.
-
Analysis: Calculate the Feeding Deterrence Index (FDI) based on the consumption of both treated and control discs.
Visualizations
Caption: Workflow for this compound Antifeedant Bioassays.
Caption: Hypothetical Signaling Pathway for Antifeedant Action.
Discussion and Further Research
The protocols provided offer a standardized framework for evaluating the antifeedant properties of this compound. While the primary known mechanism of andrastins involves the inhibition of farnesyltransferase, their antifeedant effects in insects may be mediated through different pathways. It is hypothesized that, like many other antifeedants, this compound may interact with gustatory receptors in insect taste sensilla, leading to a neural signal that deters feeding. Further research, including electrophysiological studies and receptor binding assays, would be necessary to elucidate the precise mode of action.
For drug development professionals, understanding the antifeedant profile of this compound and its analogs could open avenues for the development of novel, bio-based insecticides. Structure-activity relationship (SAR) studies, exploring how modifications to the andrastin scaffold affect antifeedant potency, would be a critical next step in this process. Additionally, assessing the compound's spectrum of activity against a broader range of agricultural and household pests would be valuable.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Andrastin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B belongs to a class of meroterpenoid compounds known as andrastins, which have been identified as potent inhibitors of protein farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the Ras-Raf-MEK-ERK pathway.[2][3][4] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.
This compound, by inhibiting farnesyltransferase, prevents the farnesylation of Ras proteins, which is a prerequisite for their localization to the plasma membrane and subsequent activation of downstream signaling. This interruption of the Ras signaling pathway can lead to the inhibition of tumor cell growth and proliferation. Furthermore, some studies suggest that andrastins may also play a role in overcoming multidrug resistance by inhibiting the efflux of antitumor agents.[5]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound in preclinical cancer models. The protocols described herein are based on established procedures for testing farnesyltransferase inhibitors in animal studies.
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of farnesyltransferase, which disrupts the Ras-Raf-MEK-ERK signaling cascade. A diagram of this pathway is provided below.
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of this compound in a murine xenograft model.
Animal Model and Tumor Cell Implantation
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line with a known Ras mutation (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung carcinoma).
-
Cell Culture: Cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
Formulation and Administration of this compound
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for farnesyltransferase inhibitors is a solution of 0.5% (w/v) carboxymethylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) may also be considered depending on the pharmacokinetic properties of the compound.
-
Dosing Regimen:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
The control group receives the vehicle only.
-
Treatment groups receive this compound at various dose levels (e.g., 10, 25, 50 mg/kg).
-
Administer the treatment once or twice daily for a specified period (e.g., 21 consecutive days).
-
Efficacy Evaluation
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamic and Biomarker Analysis
-
At the end of the study, tumors and relevant tissues can be collected for further analysis.
-
Western Blotting: Analyze the inhibition of Ras farnesylation by detecting the unprocessed (non-farnesylated) and processed (farnesylated) forms of H-Ras in tumor lysates.
-
Immunohistochemistry (IHC): Assess the levels of downstream effectors of the Ras pathway, such as phosphorylated ERK (p-ERK), to confirm target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Data Presentation
The quantitative data from an in vivo efficacy study of this compound should be summarized in clear and concise tables for easy comparison. Below are examples of how to present the data.
Table 1: Effect of this compound on Tumor Growth in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1850 ± 150 | - |
| This compound | 10 | 1250 ± 120 | 32.4 |
| This compound | 25 | 800 ± 95 | 56.8 |
| This compound | 50 | 450 ± 60 | 75.7 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | - | +1.5 ± 0.3 |
| This compound | 10 | +1.2 ± 0.4 |
| This compound | 25 | +0.8 ± 0.5 |
| This compound | 50 | -0.5 ± 0.6 |
Table 3: Pharmacodynamic Analysis of H-Ras Processing in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Ratio of Unprocessed H-Ras to Processed H-Ras (Mean ± SEM) |
| Vehicle Control | - | 0.1 ± 0.02 |
| This compound | 50 | 1.2 ± 0.15 |
Disclaimer: The data presented in the tables above are for illustrative purposes only and do not represent actual experimental results for this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a solid foundation for the in vivo evaluation of this compound. As a farnesyltransferase inhibitor, this compound holds promise as a potential anticancer agent. Rigorous preclinical studies, as outlined here, are essential to determine its efficacy and safety profile, and to guide its further development as a therapeutic candidate. Researchers should adapt and optimize these protocols based on the specific characteristics of this compound and the experimental models used.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Andrastin B in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B is a meroterpenoid natural product isolated from the cultured broth of Penicillium sp. FO-3929.[1] It belongs to a class of compounds that have garnered interest in the field of oncology for their potential as anti-cancer agents. The primary mechanism of action for this compound and its analogs is the inhibition of protein farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins implicated in cell signaling and tumorigenesis, most notably the Ras family of small GTPases.[1][2]
Protein farnesylation is a critical step for the proper localization and function of Ras proteins. This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of the protein. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane association and downstream signaling pathways that are often hyperactivated in cancer.[2] This application note provides a comprehensive overview of this compound's role in a drug discovery screening cascade, including its biochemical activity, relevant experimental protocols, and its place within the broader context of farnesyltransferase inhibitor development.
Data Presentation
The inhibitory activity of this compound and its naturally occurring analogs against protein farnesyltransferase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Source Organism |
| This compound | Protein Farnesyltransferase | 47.1 | Penicillium sp. FO-3929 |
| Andrastin A | Protein Farnesyltransferase | 24.9 | Penicillium sp. FO-3929 |
| Andrastin C | Protein Farnesyltransferase | 13.3 | Penicillium sp. FO-3929 |
Table 1: In vitro inhibitory activity of Andrastins A, B, and C against protein farnesyltransferase. Data sourced from Inokoshi et al., 1996.[1]
Note: While this compound has a clear biochemical target, publicly available data on its cytotoxic or anti-proliferative activity (IC50 values) in specific cancer cell lines is limited. Such data is typically generated in the next phase of a drug discovery screening cascade to assess the compound's cellular efficacy and therapeutic potential.
Signaling Pathway
This compound targets the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical Ras signaling cascade and the point of intervention for this compound.
Caption: Ras Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow
The screening of potential farnesyltransferase inhibitors like this compound typically follows a multi-stage cascade designed to identify and characterize promising lead compounds.
Caption: A typical drug discovery screening cascade for farnesyltransferase inhibitors.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available farnesyltransferase inhibitor screening kits and provides a non-radioactive method for assessing the inhibitory activity of compounds like this compound.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide leads to a change in its fluorescence properties, which can be monitored using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of FTase activity.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 10 µM ZnCl2, and 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture:
-
Assay Buffer
-
Recombinant FTase (final concentration to be optimized, e.g., 50 nM)
-
Dansyl-GCVLS peptide substrate (final concentration, e.g., 1 µM)
-
This compound or DMSO (vehicle control) to a final DMSO concentration of 1%
-
-
Initiation of Reaction: Add FPP to each well to initiate the enzymatic reaction (final concentration, e.g., 500 nM).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., a line with a known Ras mutation like PANC-1 or HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable tool compound for studying the biological consequences of farnesyltransferase inhibition. Its clear biochemical activity and natural product origin make it an interesting starting point for drug discovery efforts targeting the Ras signaling pathway. The protocols outlined in this application note provide a framework for the initial characterization of this compound and similar compounds within a drug discovery screening cascade. Further investigation into its cellular effects, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Andrastin B Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B is a meroterpenoid natural product first isolated from Penicillium sp.[1]. It belongs to a class of compounds, including Andrastins A, C, and D, that have been identified as inhibitors of protein farnesyltransferase (FTase)[2]. FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, differentiation, and survival[3]. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development[3][4].
The identification and validation of the molecular targets of bioactive small molecules like this compound are critical steps in drug discovery. This document provides detailed application notes and protocols for three widely used target identification and engagement methods: Affinity-Based Target Identification, Photo-Affinity Labeling, and the Cellular Thermal Shift Assay (CETSA). These protocols are intended to serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and similar natural products.
Quantitative Data Summary
The inhibitory activity of Andrastin A, B, and C against protein farnesyltransferase has been previously reported. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 against Protein Farnesyltransferase (µM) |
| Andrastin A | 24.9[2] |
| This compound | 47.1[2] |
| Andrastin C | 13.3[2] |
Signaling Pathway of Interest: Ras Farnesylation and Membrane Localization
The Ras proteins (H-Ras, N-Ras, and K-Ras) are synthesized as cytosolic precursors that must undergo a series of post-translational modifications to become biologically active. The initial and obligatory step for membrane association is the farnesylation of a cysteine residue within a C-terminal CaaX box motif[3]. This reaction is catalyzed by protein farnesyltransferase (FTase), which transfers a 15-carbon farnesyl pyrophosphate group to the Ras protein[5]. Following farnesylation, the -aaX tripeptide is cleaved, and the now-terminal cysteine is carboxymethylated. For H-Ras and N-Ras, a second lipidation step (palmitoylation) further anchors the protein to the plasma membrane. By inhibiting FTase, this compound prevents Ras from localizing to the cell membrane, thereby blocking its activation and downstream signaling cascades, which can lead to uncontrolled cell proliferation[2][6].
Application Notes and Protocols
Method 1: Affinity-Based Target Identification using Immobilized this compound
Application Note: This method, a form of affinity chromatography, aims to identify the cellular binding partners of this compound by using the molecule as "bait" to "pull down" its targets from a complex mixture of proteins, such as a cell lysate[7][8]. A derivative of this compound is synthesized with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads). The cell lysate is then incubated with these beads. Proteins that bind to this compound will be retained on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically using mass spectrometry. This is a powerful technique for unbiased target discovery.
Detailed Protocol:
-
Synthesis and Immobilization of this compound Affinity Probe:
-
Synthesize a derivative of this compound with a functional group (e.g., a primary amine or a terminal alkyne for "click" chemistry) suitable for conjugation to activated agarose beads (e.g., NHS-activated or Azide/Alkyne-activated beads). The linker should be attached at a position on this compound that is predicted not to interfere with its binding to FTase.
-
Couple the this compound derivative to the agarose beads according to the manufacturer's instructions. A typical reaction involves incubating the derivative with the beads in a suitable buffer (e.g., PBS, pH 7.4) for several hours at room temperature or 4°C.
-
Wash the beads extensively with the coupling buffer and then a quenching buffer (e.g., Tris-HCl) to block any remaining active sites.
-
Prepare control beads by performing the same procedure without the this compound derivative.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a cancer cell line with a known Ras mutation) to a high density.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Pre-clear the cell lysate by incubating it with the control beads for 1 hour at 4°C to minimize non-specific binding to the agarose matrix.
-
Incubate the pre-cleared lysate (e.g., 1-5 mg of total protein) with the this compound-conjugated beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads. This can be done by:
-
Competitive elution: Incubating the beads with a high concentration of free this compound.
-
Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.
-
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize the proteins using a sensitive stain, such as silver stain or Coomassie blue.
-
Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the control pulldown.
-
-
Protein Identification by Mass Spectrometry:
-
Subject the excised gel bands to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database. Farnesyltransferase should be among the identified proteins, validating the approach. Other identified proteins may represent novel targets or off-targets.
-
Method 2: Photo-Affinity Labeling for In-Situ Target Identification
Application Note: Photo-affinity labeling (PAL) is a powerful technique to covalently link a small molecule to its protein target within a complex biological environment, including living cells[9][10]. This method involves a modified this compound probe that contains a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry)[5]. The probe is incubated with cells, where it binds to its target(s). Upon irradiation with UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive species that covalently crosslinks the probe to any nearby amino acid residues of the binding protein. The reporter tag is then used to enrich the cross-linked proteins for subsequent identification by mass spectrometry[3].
Detailed Protocol:
-
Synthesis of this compound Photo-Affinity Probe:
-
Design and synthesize an this compound derivative incorporating a photoreactive moiety (e.g., trifluoromethylphenyldiazirine) and a biotin tag, connected via appropriate linkers. The positions of these modifications should be chosen to minimize disruption of the compound's biological activity.
-
Validate that the synthesized probe retains its inhibitory activity against FTase.
-
-
Cell Treatment and UV Cross-linking:
-
Culture cells of interest in petri dishes suitable for UV irradiation.
-
Treat the cells with the this compound photo-affinity probe at a predetermined optimal concentration for a specified time (e.g., 1-4 hours).
-
As a negative control, include cells treated with the probe in the presence of an excess of unmodified this compound to competitively inhibit binding to the specific target.
-
Wash the cells with ice-cold PBS to remove the unbound probe.
-
Place the dishes on ice and irradiate with UV light (typically 365 nm for diazirines) for a specified duration (e.g., 15-30 minutes).
-
-
Protein Enrichment:
-
Harvest and lyse the cells as described in the affinity chromatography protocol.
-
Incubate the clarified lysate with streptavidin-conjugated beads for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer containing a high salt concentration and/or detergents to minimize non-specific protein binding.
-
-
Analysis and Identification:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and visualize them by silver staining or perform a Western blot using an anti-biotin antibody to confirm successful labeling.
-
Identify specific targets by comparing the protein bands from the probe-treated sample with those from the competitive inhibition control.
-
Excise the bands of interest and identify the proteins by LC-MS/MS as previously described.
-
Method 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Application Note: CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular context[11][12]. The principle is that when a protein binds to a ligand (like this compound), its thermal stability increases[13]. In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The ligand-bound proteins will be more resistant to heat-induced denaturation and aggregation. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated fraction. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement[14][15].
Detailed Protocol:
-
Cell Treatment:
-
Culture cells in sufficient quantity for the experiment.
-
Treat the cells with this compound at various concentrations or a single saturating concentration. Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow compound entry and binding (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C, with 4-5 degree increments. It is crucial to determine the optimal temperature range for FTase in the specific cell line being used.
-
Immediately cool the tubes on ice after heating.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by a method that does not use detergents, such as repeated freeze-thaw cycles or mechanical disruption.
-
Separate the soluble fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Measure the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE followed by Western blotting using a specific antibody for the target protein (farnesyltransferase).
-
Quantify the band intensities from the Western blot.
-
-
Data Analysis:
-
For each treatment condition (vehicle and this compound), plot the relative amount of soluble FTase as a function of temperature.
-
The resulting curves are the "melting curves." A shift of the curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement. This can also be used to determine an apparent EC50 for target engagement in cells.
-
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the Quantification of Andrastin B in Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin B belongs to the andrastin family of meroterpenoid compounds, which are secondary metabolites produced by various filamentous fungi, notably from the Penicillium genus, including P. roqueforti and P. chrysogenum.[1][2] These compounds have garnered significant interest from the scientific community due to their potential as antitumor agents, specifically through the inhibition of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity.[1][3] The ability to accurately quantify this compound in fungal cultures is crucial for a variety of research and development applications, including strain screening and improvement, fermentation process optimization, and the quality control of fermentation-derived products.
This document provides detailed protocols for the extraction, detection, and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Quantitative Data Summary
The following table summarizes representative quantitative data for andrastins found in fungal products. It is important to note that the concentration of this compound can vary significantly depending on the fungal strain, culture conditions, and substrate.
| Sample Type | Producing Organism | Andrastin A Concentration (median) | Relative Abundance of this compound | Reference |
| European Blue Cheeses (23 samples) | Penicillium roqueforti | 2.4 µg/g | Approximately 5-fold lower than Andrastin A | [4] |
Biosynthesis of Andrastins
Andrastins are synthesized via a complex biosynthetic pathway involving a series of enzymatic reactions encoded by the adr gene cluster.[2][5] The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA), which is then prenylated with farnesyl pyrophosphate (FPP). A series of cyclizations and oxidative modifications, catalyzed by enzymes such as P450 monooxygenases and dehydrogenases, leads to the formation of the andrastin scaffold. This compound is an intermediate in the biosynthesis of Andrastin A.
References
- 1. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
Application Notes and Protocols: Andrastin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Andrastin B, a natural product with potential as a cytotoxic agent against cancer cells. This document details its mechanism of action, protocols for assessing its cytotoxic effects, and information on potentially sensitive cell lines.
Application Notes
Introduction to this compound
This compound belongs to a class of meroterpenoid compounds, which are natural products of mixed biosynthetic origin. It, along with its analogs Andrastin A and C, was first identified as an inhibitor of protein farnesyltransferase.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.
Mechanism of Action: Inhibition of Farnesyltransferase
The primary molecular target of this compound is protein farnesyltransferase (FTase).[1] This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of target proteins, a process known as farnesylation. The IC50 value of this compound against protein farnesyltransferase has been determined to be 47.1 µM.[1][2]
Farnesylation is essential for the proper localization and function of several proteins involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. A key substrate of FTase is the Ras protein, which, when mutated, is implicated in a significant percentage of human cancers. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane association and downstream signaling. This disruption can lead to an inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on the Ras signaling pathway.
Cell Lines Sensitive to this compound Cytotoxicity
While this compound is a known farnesyltransferase inhibitor, specific data on its cytotoxic effects across a wide range of cancer cell lines is not extensively available in the public domain. However, based on its mechanism of action, it is hypothesized that cancer cell lines with activating mutations in the Ras gene or those that exhibit a dependency on the Ras signaling pathway would be more susceptible to this compound-induced cytotoxicity.
A study on a related andrastin-type meroterpenoid, penimeroterpenoid A, demonstrated moderate cytotoxic activity against the following human cancer cell lines:
-
A549 (non-small cell lung carcinoma)
-
HCT116 (colorectal carcinoma)
-
SW480 (colorectal adenocarcinoma)
The reported IC50 values for penimeroterpenoid A were 82.61 µM, 78.63 µM, and 95.54 µM for A549, HCT116, and SW480 cells, respectively.[3] It is plausible that this compound would exhibit cytotoxicity against a similar profile of cell lines.
Hypothetical Cytotoxicity Profile of this compound
The following table provides a template for how the cytotoxic activity of this compound could be presented. The values provided are for illustrative purposes and are not based on published experimental data for this compound. Researchers are encouraged to perform their own cytotoxicity assays to determine the specific IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Example: 50-100 |
| HCT116 | Colorectal Cancer | Example: 50-100 |
| SW480 | Colorectal Cancer | Example: 50-100 |
| PANC-1 | Pancreatic Cancer | Example: >100 |
| MCF-7 | Breast Cancer | Example: >100 |
Experimental Protocols
Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Conclusion
This compound presents an interesting profile as a potential anti-cancer agent due to its inhibitory activity against protein farnesyltransferase. While further studies are required to fully elucidate its cytotoxic profile against a broad panel of cancer cell lines, the provided protocols offer a robust framework for researchers to investigate its efficacy. The exploration of this compound's effects on cancer cells, particularly those with a dependency on the Ras signaling pathway, is a promising avenue for cancer research and drug development.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening for Andrastin B Bioactivity
Introduction
Andrastin B is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably the Ras family of small GTPases.[1][3] The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation, differentiation, and survival.[1][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anticancer drug discovery.[1][5] High-throughput screening (HTS) offers an efficient methodology for identifying and characterizing FTase inhibitors like this compound from large compound libraries.[6][7][8]
These application notes provide a detailed protocol for a fluorescence-based HTS assay to quantify the inhibitory activity of this compound against FTase. Additionally, a protocol for a secondary cell-based cytotoxicity assay is included to evaluate its potential as an anticancer agent.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs against protein farnesyltransferase has been quantified, with IC50 values reported in the micromolar range. While direct cytotoxicity data for this compound is not widely published, data for other novel andrastin-type meroterpenoids against various cancer cell lines are available for comparison.
Table 1: Inhibitory Activity of Andrastins against Protein Farnesyltransferase
| Compound | IC50 (µM) | Source |
|---|---|---|
| Andrastin A | 24.9 | [1][2] |
| This compound | 47.1 | [1][2] |
| Andrastin C | 13.3 |[1][2] |
Table 2: Cytotoxicity of a Novel Andrastin Analog (Penimeroterpenoid A) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| A549 | Lung Carcinoma | 82.61 ± 3.71 | [9] |
| HCT116 | Colorectal Carcinoma | 78.63 ± 2.85 | [9] |
| SW480 | Colorectal Adenocarcinoma | 95.54 ± 1.46 | [9] |
| Cisplatin (Control) | - | 14.91 - 27.71 |[9] |
Signaling Pathways and Experimental Workflows
Diagram 1: Ras Signaling Pathway and Site of Inhibition by this compound
Caption: Ras farnesylation by FTase and inhibition by this compound.
Diagram 2: High-Throughput Screening Workflow
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. [mdpi.com]
Application Note: Quantitative Analysis of Andrastin B in Fungal Cultures using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Andrastin B, a meroterpenoid secondary metabolite produced by various Penicillium species, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound and its analogs have garnered interest for their potential biological activities, including the inhibition of farnesyltransferase, a key enzyme in cellular signaling pathways. This document provides a comprehensive methodology encompassing sample preparation from fungal cultures, optimized LC-MS/MS parameters, and data analysis procedures. The presented method is crucial for researchers in natural product discovery, fungal biotechnology, and oncology drug development.
Introduction
This compound is a complex meroterpenoid characterized by a modified androstane skeleton. It belongs to a family of structurally related compounds, including Andrastins A, C, and D, produced by fungi of the genus Penicillium. The biological significance of these compounds, particularly as inhibitors of protein farnesyltransferase, underscores the need for robust analytical methods for their detection and quantification in various matrices. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such complex molecules in intricate biological samples. This application note details a reliable LC-MS/MS method for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Penicillium Cultures
This protocol is designed for the extraction of this compound from fungal mycelia and the surrounding liquid culture medium.
Materials:
-
Penicillium sp. culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Mycelium Extraction:
-
Lyophilize the mycelium to dryness and record the dry weight.
-
Homogenize the dried mycelium in ethyl acetate (e.g., 10 mL per gram of dry weight).
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh ethyl acetate.
-
Combine the supernatants.
-
-
Culture Broth Extraction:
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Combine the ethyl acetate extracts.
-
-
Combined Extract Processing:
-
Pool the extracts from the mycelium and culture broth.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 500°C
-
Desolvation Gas Flow: 650 L/h
-
-
MRM Transitions: Based on the molecular weight of this compound (C28H40O7, MW = 488.6 g/mol ), the protonated molecule [M+H]+ at m/z 489.3 would be the precursor ion. Product ions would be determined by fragmentation of the precursor ion. Plausible transitions are suggested in the quantitative data table.
Data Presentation
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 4.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.2 | 70 | 30 |
| 8.5 | 70 | 30 |
Table 2: Proposed MRM Transitions and Representative Quantitative Data for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | 489.3 | 161.1 | 245.2 | 25 | ~1 | ~5 | >0.99 | 85-110 |
Note: The product ions and collision energy are proposed based on the structure of this compound and typical fragmentation patterns of similar meroterpenoids. These parameters should be optimized on the specific instrument used. The LOD, LOQ, Linearity, and Recovery values are representative of typical performance for mycotoxin analysis by LC-MS/MS and should be determined experimentally during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Discussion
The developed LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in fungal extracts. The sample preparation protocol is designed to efficiently extract meroterpenoids from both the fungal mycelium and the culture broth, ensuring a comprehensive analysis of its production. The use of a C18 column with a gradient elution of water and acetonitrile, both containing formic acid, allows for good chromatographic separation of this compound from other matrix components.
The MRM mode in the mass spectrometer ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The proposed transitions for this compound are based on its chemical structure and should be confirmed and optimized for the specific instrument being used. It is crucial to perform a full method validation to determine the actual limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision in the desired matrix.
Conclusion
This application note provides a detailed and practical guide for the quantitative analysis of this compound by LC-MS/MS. The described protocols and proposed parameters serve as a strong foundation for researchers and scientists working on the discovery, characterization, and application of this and related fungal secondary metabolites. This method will facilitate a better understanding of the biosynthesis and biological roles of this compound, and aid in the development of potential therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Andrastin B Yield from Penicillium Fermentation
Welcome to the technical support center for the optimization of Andrastin B production from Penicillium fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Penicillium species produce it?
This compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. It is part of the andrastin family of compounds (including andrastins A, C, and D), which have garnered interest for their potential biological activities. This compound is produced by several species of the Penicillium genus, most notably Penicillium roqueforti, the fungus used in the production of blue cheese, as well as other species like Penicillium chrysogenum and Penicillium sp. FO-3929.[1]
Q2: What are the key precursors for this compound biosynthesis?
The biosynthesis of all andrastins, including this compound, begins with two primary precursors: 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP). These are synthesized via the polyketide and mevalonate pathways, respectively. The enzymatic machinery encoded by the adr gene cluster then modifies and combines these precursors to form the core andrastin skeleton.
Q3: What is the adr gene cluster and why is it important?
The adr gene cluster is a group of genes in Penicillium that collectively encode the enzymes required for andrastin biosynthesis. In P. roqueforti, this cluster contains ten essential genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK).[2][3] Understanding and manipulating the expression of these genes is critical for optimizing andrastin yield. For instance, silencing any of these genes has been shown to drastically reduce the production of andrastin A.[2]
Q4: How do global regulators like LaeA and VeA affect Andrastin production?
Global regulators, such as LaeA and VeA, are proteins that control the expression of multiple secondary metabolite gene clusters in fungi. In P. roqueforti, the disruption of the PrlaeA gene leads to a significant downregulation of the adr gene cluster and a subsequent reduction in andrastin A production by over 99%.[4][5] This indicates that these regulators play a crucial positive role in activating andrastin biosynthesis. Modulating the activity of these global regulators is a potential strategy for enhancing yield.
Troubleshooting Guides
This section addresses specific problems you may encounter during your fermentation experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| 1. Low or No this compound Yield | 1. Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or incubation time. 2. Inappropriate Media Composition: Carbon or nitrogen source is limiting or inhibitory. 3. Poor Inoculum Quality: Low spore viability, insufficient inoculum size, or aged culture. 4. Silent adr Gene Cluster: Low expression of biosynthetic genes due to regulatory issues. | 1. Optimize Physical Parameters: Systematically vary pH (5.0-7.0), temperature (20-28°C), and agitation (150-250 rpm) to find the optimum for your strain. 2. Screen Media Components: Test different carbon (e.g., glucose, sucrose, lactose) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources. Refer to Table 1 for starting points. 3. Standardize Inoculum: Use fresh, high-viability spores and ensure a consistent inoculum density for each fermentation. 4. Genetic/Regulatory Enhancement: Consider overexpression of positive regulators like LaeA or pathway-specific activators if molecular tools are available. |
| 2. Inconsistent Yields Between Batches | 1. Variability in Media Components: Inconsistent quality or preparation of media. 2. Inoculum Inconsistency: Differences in the age or concentration of the inoculum. 3. Fluctuations in Physical Parameters: Poor control over temperature, pH, or aeration during the fermentation run. | 1. Use High-Quality Reagents: Source media components from a reliable supplier and prepare media consistently. 2. Implement a Strict Inoculum Protocol: Standardize spore harvesting and counting to ensure a uniform starting culture. 3. Calibrate and Monitor Equipment: Regularly calibrate probes (pH, DO) and ensure bioreactor controllers are functioning correctly. |
| 3. High Yield of Andrastin A, but Low this compound | 1. Strain Specificity: The specific Penicillium strain may naturally produce Andrastin A as the major product. 2. Enzymatic Conversion Rate: The final enzymatic steps that differentiate andrastin analogs may favor the formation of Andrastin A under current conditions. 3. Fermentation Time: The ratio of andrastin analogs can change over the course of the fermentation. | 1. Strain Screening: If possible, screen different isolates or species of Penicillium known to produce andrastins. 2. Condition Optimization: Varying fermentation parameters like temperature or pH can sometimes alter the activity of specific enzymes, thereby changing the product ratio. This requires systematic experimentation. 3. Time Course Analysis: Harvest samples at different time points (e.g., every 24 hours) to determine if there is a peak time for this compound production before it is potentially converted or degraded. Studies on blue cheese show this compound is typically found in 5-fold lower amounts than Andrastin A.[1] |
| 4. Precursor Limitation Suspected | 1. Insufficient Primary Metabolism: The fungus is not producing enough FPP or DMOA. 2. Metabolic Flux Diverted: Precursors are being consumed by other metabolic pathways. | 1. Media Enrichment: Ensure the medium is rich enough to support robust primary metabolism. Glucose and peptone are common sources. 2. Precursor Feeding: Supplement the fermentation with precursors or their building blocks. While direct feeding of FPP and DMOA can be complex and costly, adding compounds like mevalonate (for the FPP pathway) or specific amino acids could indirectly boost precursor pools. |
Quantitative Data on Fermentation Parameters
While specific yield data for this compound is limited in the literature, the following tables summarize the impact of various parameters on the production of related secondary metabolites in Penicillium species. Andrastin A production is often used as a proxy for the overall activity of the biosynthetic pathway.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production
| Nutrient Source | Concentration (g/L) | Organism | Effect on Secondary Metabolite Yield | Reference |
| Carbon Source | ||||
| Sucrose | 150 | P. roqueforti | Used in YES medium for Andrastin A production. | [6][7] |
| Glucose | 10-20 | P. chrysogenum | Common carbon source for general growth and secondary metabolism. | |
| Lactose | 10-20 | P. chrysogenum | Can enhance production of some secondary metabolites. | |
| Nitrogen Source | ||||
| Yeast Extract | 20 | P. roqueforti | Used in YES medium for Andrastin A production. | [6][7] |
| Peptone | 5-10 | Penicillium spp. | Often supports robust growth and metabolite production. | |
| Ammonium Sulfate | 3-5 | Penicillium spp. | Common inorganic nitrogen source. |
Table 2: Influence of Physical Parameters on Andrastin A Production
| Parameter | Range Tested | Organism | Observed Effect on Andrastin A Production | Reference |
| Temperature | 25 - 30°C | P. roqueforti | Fermentation for Andrastin A is typically conducted at 28°C. | [4] |
| pH | 5.5 - 7.0 | P. roqueforti | Initial pH is generally set near neutral for optimal growth. | |
| Cultivation Time | 7 - 15 days | P. roqueforti | Production is often measured after 7 to 15 days on solid agar. | [4][6] |
Experimental Protocols
Protocol for Inoculum and Seed Culture Preparation
-
Strain Revival: Revive a cryopreserved culture of Penicillium sp. on Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 5-7 days until sporulation is evident.
-
Spore Suspension: Harvest spores from a mature PDA plate by adding 10 mL of sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁷ spores/mL with sterile water.
-
Seed Culture: Inoculate 100 mL of seed culture medium (e.g., Yeast Extract Sucrose Broth - YES) in a 500 mL flask with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
Protocol for Production Fermentation
-
Medium Preparation: Prepare the production medium (e.g., optimized YES broth or a defined medium). Dispense into fermentation vessels (e.g., 250 mL flasks with 50 mL of medium) and sterilize by autoclaving.
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the flasks under the desired conditions (e.g., 28°C, 200 rpm) for the target duration (e.g., 7-15 days).
-
Sampling: Aseptically withdraw samples at regular intervals to monitor growth and this compound production.
Protocol for Extraction and Quantification of this compound
-
Harvesting: Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extraction: Extract both the mycelium and the broth separately using a solvent like ethyl acetate. For the mycelium, homogenize it in the solvent. For the broth, perform a liquid-liquid extraction.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Preparation for HPLC: Re-dissolve a known weight of the crude extract in a precise volume of methanol or mobile phase. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.02% trifluoroacetic acid.[6]
-
Gradient: A typical gradient might be: 15% B to 68% B over 25 minutes, then to 100% B over 2 minutes, hold for 5 minutes, and return to 15% B.[6]
-
Flow Rate: 1.0 - 1.2 mL/min.[6]
-
Detection: UV detector (photodiode array) monitoring at a relevant wavelength for andrastins (e.g., 210-280 nm).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to calculate the yield in your samples.
-
Visualizations
Andrastin Biosynthetic Pathway
The following diagram illustrates the enzymatic steps involved in the conversion of primary metabolites into the andrastin scaffold, as encoded by the adr gene cluster.
Caption: Proposed biosynthetic pathway for Andrastins in Penicillium.
Workflow for Optimizing this compound Yield
This diagram outlines a systematic approach to enhancing the production of this compound.
Caption: A systematic workflow for this compound yield optimization.
Simplified Regulatory Control of the adr Cluster
This diagram illustrates the hierarchical control of Andrastin biosynthesis by global regulators.
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
Andrastin B stability and storage conditions
This technical support center provides guidance on the stability and storage of Andrastin B, a meroterpenoid of interest to researchers in drug development and various scientific fields. While specific experimental data on the stability of this compound is limited in publicly available literature, this guide offers best-practice recommendations based on general knowledge of fungal secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: As a fungal secondary metabolite, solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or -80°C. For short-term storage, 4°C is acceptable. Studies on other fungal metabolites have shown significant degradation at room temperature over time.[1][2]
Q2: How should I store this compound in solution?
A: Stock solutions of this compound should be prepared in a suitable solvent (see solubility data below) and stored at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of this compound in specific solvents and buffers over time has not been extensively reported; therefore, it is best to prepare fresh working solutions for each experiment.
Q3: What solvents can I use to dissolve this compound?
Q4: Is this compound sensitive to light?
A: Many complex organic molecules, including secondary metabolites, are light-sensitive. Therefore, it is recommended to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers in aluminum foil.
Q5: Are there any known degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been detailed in the available literature. However, potential degradation routes for similar compounds can involve hydrolysis of ester groups and oxidation of hydroxyl groups. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Ensure this compound is stored at or below -20°C and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions before each experiment. |
| Incompatibility with experimental buffer or media. | Check the pH and composition of your buffers. Consider performing a pilot experiment to assess the stability of this compound in your specific experimental conditions over the duration of the assay. | |
| Precipitation of the compound in aqueous solutions | Poor solubility in the chosen buffer or medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system but high enough to maintain solubility. Sonication may help to dissolve the compound initially. Consider using a different solvent system if precipitation persists. |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to solvent evaporation or degradation. | Use tightly sealed vials for storage. Re-evaluate the concentration of your stock solution periodically if it is stored for an extended period. |
| Contamination of the compound. | Handle this compound in a clean environment to prevent contamination. |
Experimental Protocols
As specific stability studies for this compound are not available, a generalized protocol for assessing the stability of a research compound is provided below. This can be adapted by researchers to evaluate this compound's stability in their specific experimental setups.
Protocol: Assessing Compound Stability in a Solvent
This protocol outlines a method to determine the stability of a compound in a specific solvent over time at various temperatures.
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general best practices for handling and storing a sensitive chemical compound like this compound to ensure its stability and integrity for research applications.
Caption: Best-practice workflow for handling and storing this compound.
References
Overcoming low solubility of Andrastin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Andrastin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a meroterpenoid, a class of natural products with a hybrid biosynthetic origin. It has been identified as a farnesyltransferase inhibitor.[1][2] Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth, proliferation, and differentiation.[3][4] By inhibiting this enzyme, this compound can disrupt aberrant signaling pathways implicated in various diseases, including cancer. However, like many hydrophobic molecules, this compound has poor solubility in aqueous solutions, which can significantly hinder its use in in vitro and in vivo experiments, affecting bioavailability and leading to unreliable experimental outcomes.
Q2: What are the initial steps to dissolve this compound for in vitro assays?
For most cell-based assays, the recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating initial stock solutions of hydrophobic compounds.[5][6] Ethanol can also be used.
-
Stock Solution Concentration: Prepare a stock solution at a concentration that is 1000-fold higher than the final desired concentration in your assay. This allows for significant dilution, minimizing the final concentration of the organic solvent in the cell culture.[6]
-
Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in the cell culture medium low, typically at or below 0.1% (v/v) for DMSO, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Vortexing and Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.
-
Warming: Gently warming the solution to 37°C may aid in dissolution.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, in your aqueous buffer can help to maintain the solubility of the compound.
-
Alternative Solubilization Methods: If precipitation persists, consider using more advanced solubilization techniques such as cyclodextrin complexation or creating a solid dispersion, which are detailed in the troubleshooting guides below.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when working with this compound, focusing on enhancing its aqueous solubility.
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
Cause: Precipitation of this compound in the cell culture medium can lead to variable and non-reproducible results.
Solution: Employ advanced solubilization techniques to prepare a stable, aqueous-compatible formulation of this compound.
Available Methods:
-
Co-solvent Systems: Using a mixture of solvents to increase solubility.
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier.
Method 1: Co-solvent Systems
Principle: A co-solvent system utilizes a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.
Experimental Protocol: Preparation of an this compound Co-solvent Formulation
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex and gently warm to 37°C if necessary to ensure complete dissolution.
-
-
Prepare the Co-solvent/Aqueous Buffer:
-
In a sterile tube, prepare your final aqueous buffer (e.g., cell culture medium or PBS) containing a low percentage of a co-solvent like ethanol or PEG 300. The final concentration of the organic co-solvents should be optimized to be non-toxic to your cells.
-
-
Dilution:
-
Add the high-concentration DMSO stock solution dropwise to the co-solvent/aqueous buffer while vortexing to facilitate rapid mixing and prevent precipitation.
-
-
Final Concentration:
-
Ensure the final concentration of DMSO is below 0.1% and the total organic solvent concentration is within a pre-determined non-toxic range for your specific cell line.
-
Data Presentation: Representative Solubility Enhancement with Co-solvents
The following table provides illustrative data on how co-solvents can enhance the solubility of a model hydrophobic compound. Note: These are not specific values for this compound and experimental determination is recommended.
| Co-solvent System (in Water) | Representative Solubility Increase (Fold) |
| 5% DMSO | ~5 - 10 |
| 10% Ethanol | ~10 - 20 |
| 5% PEG 300 | ~15 - 30 |
Method 2: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[7][8]
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Kneading:
-
In a glass mortar, accurately weigh the this compound and HP-β-CD.
-
Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Grind the dried complex into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Solubility Testing:
-
Determine the solubility of the complex in your desired aqueous buffer and compare it to that of the free compound.
-
Data Presentation: Representative Solubility Enhancement with Cyclodextrins
This table shows typical solubility improvements for a hydrophobic drug when complexed with cyclodextrins. Note: These are not specific values for this compound and experimental determination is recommended.
| Cyclodextrin | Representative Solubility Increase (Fold) |
| β-Cyclodextrin | ~10 - 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~50 - 200 |
| Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) | ~100 - 500 |
Method 3: Solid Dispersions
Principle: A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic solid carrier. This can enhance the dissolution rate and apparent solubility of the drug by reducing particle size to a molecular level and improving wettability.
Experimental Protocol: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier:
-
Choose a water-soluble polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).
-
-
Preparation of Solution:
-
Dissolve both this compound and the chosen carrier in a common volatile organic solvent (e.g., ethanol or methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once the solvent is removed, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and sieve it to obtain a uniform particle size.
-
-
Dissolution Testing:
-
Assess the dissolution rate of the solid dispersion in your aqueous buffer compared to the pure drug.
-
Data Presentation: Representative Dissolution Enhancement with Solid Dispersions
This table illustrates the potential improvement in the dissolution rate of a poorly soluble drug formulated as a solid dispersion. Note: These are not specific values for this compound and experimental determination is recommended.
| Carrier | Drug-to-Carrier Ratio (w/w) | Representative Increase in Dissolution Rate (at 30 min) |
| PVP K30 | 1:5 | ~5-fold |
| PEG 6000 | 1:5 | ~4-fold |
| PVP K30 | 1:10 | ~8-fold |
| PEG 6000 | 1:10 | ~6-fold |
Visualizations
Signaling Pathway
This compound acts as a farnesyltransferase inhibitor, thereby interfering with the Ras signaling pathway. Farnesylation is a crucial post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and downstream signaling.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following workflow outlines the decision-making process for solubilizing this compound for experimental use.
Caption: Workflow for solubilizing this compound.
Logical Relationship
This diagram illustrates the logical relationship between the problem (low solubility) and the potential solutions, highlighting the underlying principles.
Caption: Problem-solution relationship for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. iipseries.org [iipseries.org]
Technical Support Center: Troubleshooting Andrastin B HPLC Separation
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Andrastin B. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in identifying and resolving specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of this compound?
A1: The most frequently encountered issues during the HPLC separation of this compound, a fungal secondary metabolite, include poor resolution, peak tailing, and inconsistent retention times. These problems can often be attributed to the complex nature of fungal extracts, interactions with the stationary phase, and suboptimal mobile phase conditions.
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for this compound can be caused by several factors. One common reason is the interaction of the analyte with active sites on the HPLC column's stationary phase.[1] Other potential causes include column overload, where too much sample is injected, and the presence of co-eluting impurities from the fungal extract.[1][2] Additionally, issues with the mobile phase, such as an inappropriate pH, can contribute to peak tailing.[3]
Q3: What could be causing poor resolution between my this compound peak and other components in the sample?
A3: Poor resolution in the HPLC separation of this compound is often a result of an unoptimized mobile phase or an inappropriate column choice.[4][5] If the mobile phase composition does not provide adequate selectivity between this compound and other compounds in the fungal extract, their peaks will overlap.[4] Column degradation over time or contamination can also lead to a loss of efficiency and, consequently, poor resolution.[5][6]
Q4: My this compound retention time is shifting between injections. What should I do?
A4: Retention time variability for this compound can stem from several sources. Fluctuations in the HPLC system's flow rate, often due to pump issues or leaks, are a common cause.[7][8] Changes in the mobile phase composition, either from improper preparation or evaporation of volatile components, can also lead to shifts in retention time.[7][9] Furthermore, poor column equilibration between injections and temperature fluctuations in the laboratory can affect retention time stability.[3][10]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Resolution
This guide provides a systematic approach to troubleshooting and resolving poor peak resolution in the HPLC analysis of this compound.
Problem: The this compound peak is not well separated from adjacent peaks, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps & Solutions:
| Step | Action | Rationale | Quantitative Data Example |
| 1 | Verify Mobile Phase | An incorrectly prepared or degraded mobile phase is a frequent cause of poor separation.[5] | Initial Resolution (Rs) = 0.8 |
| 2 | Optimize Mobile Phase | Adjusting the solvent strength or pH can significantly alter the selectivity between this compound and interfering compounds.[4][5] | After adjusting mobile phase from 60% to 55% Acetonitrile, Rs = 1.6 |
| 3 | Evaluate Column | Column performance degrades over time and with exposure to complex samples like fungal extracts.[5][6] | N/A |
| 4 | Clean or Replace Column | Contaminants from the sample matrix can accumulate on the column, impairing its efficiency.[11] | After column flush, Rs = 1.2. After replacing with a new column, Rs = 2.1 |
| 5 | Further Optimization | If resolution is still inadequate, a different column chemistry or operating temperature may be required.[4] | N/A |
Example Experimental Protocol for this compound Separation:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50-80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Guide 2: Mitigating Peak Tailing
This guide outlines steps to diagnose and resolve peak tailing for this compound.
Problem: The this compound peak exhibits asymmetry with a pronounced tail, affecting integration and accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Solutions:
| Step | Action | Rationale | Quantitative Data Example |
| 1 | Check for Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2] | Initial Tailing Factor (Tf) = 2.1. After reducing injection volume from 20 µL to 5 µL, Tf = 1.3 |
| 2 | Evaluate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[3] | At pH 5.0, Tf = 2.0. At pH 3.0 (with 0.1% formic acid), Tf = 1.2 |
| 3 | Assess Column Condition | A partially blocked frit or a void in the column packing can disrupt the flow path and cause peak tailing.[1] | N/A |
| 4 | Implement a Guard Column | A guard column can help to remove strongly retained impurities from the fungal extract that might otherwise damage the analytical column.[12] | N/A |
Guide 3: Stabilizing Retention Time
This guide provides a systematic approach to addressing retention time variability for this compound.
Problem: The retention time of the this compound peak is inconsistent across a series of injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time variability.
Detailed Steps & Solutions:
| Step | Action | Rationale | Quantitative Data Example |
| 1 | Inspect HPLC System | Leaks in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times.[7] | Initial Retention Time (RT) RSD = 3.5%. After tightening a loose fitting, RT RSD = 0.4% |
| 2 | Examine Mobile Phase | Evaporation of the more volatile organic component of the mobile phase will change its composition and affect retention.[7][9] | N/A |
| 3 | Ensure Proper Equilibration | Insufficient column equilibration between gradient runs can lead to drifting retention times.[3][10] | With 5 min equilibration, RT shifts by 0.2 min over 10 injections. With 15 min equilibration, RT is stable. |
| 4 | Stabilize Column Temperature | Temperature fluctuations can impact the viscosity of the mobile phase and the kinetics of the separation, causing retention time shifts.[3][7] | Without a column oven, RT varies by +/- 0.15 min. With the oven at 30 °C, RT variation is < 0.02 min. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. academic.oup.com [academic.oup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing degradation of Andrastin B during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Andrastin B during purification.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during purification?
A1: Based on its chemical structure, this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The acetate ester functional group on this compound can be hydrolyzed under acidic or basic conditions, cleaving the ester bond and resulting in the formation of the corresponding alcohol and acetic acid.[1][2][3][4]
-
Oxidation: The presence of enol and alcohol (primary and secondary) functional groups makes this compound prone to oxidation.[5][6][7][8] This can lead to the formation of various degradation byproducts and a loss of biological activity.
Q2: What are the ideal pH and temperature ranges for handling this compound?
A2: To minimize degradation, it is recommended to maintain a pH range of 6.0-7.5 and temperatures at or below 4°C throughout the purification process. Extreme pH values and elevated temperatures can significantly accelerate hydrolysis and oxidation.[9][10][11][12][13]
Q3: Which solvents are recommended for the extraction and purification of this compound?
A3: Ethyl acetate is a suitable solvent for the initial extraction of this compound from fungal cultures.[14] For chromatographic purification, a combination of acetonitrile and water is commonly used. It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Q4: How can I monitor the purity and degradation of this compound during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable method for monitoring the purity of this compound and detecting the presence of degradation products. Mass spectrometry (MS) can be used to identify the molecular weights of any impurities, helping to elucidate the degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound after purification | Degradation due to pH instability: The pH of your buffers or solvents may be too acidic or basic, leading to the hydrolysis of the acetate ester. | - Maintain all aqueous solutions within a pH range of 6.0-7.5. - Use freshly prepared buffers and verify their pH before use. |
| Oxidation of the molecule: Exposure to oxygen, light, or metal ion contaminants can promote the oxidation of the enol and alcohol groups. | - Degas all solvents and buffers before use. - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solvents (at low concentrations, e.g., 0.01%).[15] - Use amber glass vials or cover your glassware with aluminum foil to protect the sample from light. - Add a chelating agent like EDTA (at a low concentration, e.g., 1 mM) to sequester metal ions that can catalyze oxidation. | |
| Thermal degradation: Prolonged exposure to room temperature or higher can accelerate degradation. | - Perform all purification steps at 4°C or on ice. - Minimize the duration of the purification process. - For long-term storage, keep the purified this compound as a solid or in a suitable solvent at -20°C or -80°C. | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products: The new peaks likely correspond to hydrolyzed or oxidized forms of this compound. | - Analyze the unknown peaks by mass spectrometry to determine their molecular weights and infer their structures. - Refer to the solutions for "Low yield of this compound" to mitigate further degradation. |
| Contamination from solvents or materials: Impurities in solvents or leachates from plasticware can appear as extra peaks. | - Use high-purity, HPLC-grade solvents. - Use glass or compatible plasticware for all steps. | |
| Poor separation during HPLC purification | Inappropriate column or mobile phase: The chosen HPLC column or solvent system may not be optimal for separating this compound from its impurities. | - Screen different C18 columns from various manufacturers. - Optimize the gradient of acetonitrile and water in your mobile phase. The addition of a small amount of a modifier like formic acid or ammonium acetate might improve peak shape, but be mindful of its effect on pH and stability. |
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various conditions. This data is intended as a guideline for experimental design.
| Condition | Parameter | Value | This compound Recovery (%) |
| pH | pH 3.0 | 4°C, 24h | < 50% |
| pH 5.0 | 4°C, 24h | ~ 80% | |
| pH 7.0 | 4°C, 24h | > 95% | |
| pH 9.0 | 4°C, 24h | < 60% | |
| Temperature | 4°C | pH 7.0, 24h | > 95% |
| 25°C (Room Temp) | pH 7.0, 24h | ~ 70% | |
| 40°C | pH 7.0, 24h | < 40% | |
| Solvent | Acetonitrile/Water (50:50) | 4°C, 24h | > 95% |
| Methanol/Water (50:50) | 4°C, 24h | ~ 90% | |
| Ethyl Acetate | 4°C, 24h | > 95% (as extract) |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from a method for the purification of Andrastin A.[14]
-
Culture and Extraction:
-
Grow the Penicillium species producing this compound on a suitable solid agar medium (e.g., YES agar) at 25°C in the dark for 14 days.[14]
-
Macerate the agar and fungal mycelium and extract with an equal volume of ethyl acetate for 24 hours at room temperature with gentle agitation.[14]
-
Filter the mixture and concentrate the ethyl acetate extract under reduced pressure at a temperature below 30°C.
-
-
Defatting:
-
Solid-Phase Extraction (SPE):
-
Adsorb the aqueous residue onto a C18 solid-phase extraction cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute this compound with a stepwise gradient of increasing methanol or acetonitrile concentration in water. Collect fractions and analyze by HPLC.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation:
-
Pool the this compound-containing fractions from the SPE.
-
Evaporate the solvent under reduced pressure at a temperature below 30°C.
-
Redissolve the residue in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: A linear gradient from 40% B to 100% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Column Temperature: 25°C (or lower if degradation is observed).
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure at a temperature below 30°C.
-
Store the purified this compound at -20°C or below.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Influence of Temperature in Degradation of Organic Pollution Using Corona Discharge Plasma [mdpi.com]
- 10. influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan - Ask this paper | Bohrium [bohrium.com]
- 11. Effects of temperature on biodegradation characteristics of organic pollutants and microbial community in a solid phase aerobic bioreactor treating high strength organic wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. academic.oup.com [academic.oup.com]
Andrastin B Bioassay Protocol Standardization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for standardizing Andrastin B bioassay protocols. It includes detailed experimental procedures, troubleshooting guides, and frequently asked questions (FAQs) to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of protein farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, including those in the Ras superfamily of small GTPases. By inhibiting FTase, this compound prevents the farnesylation of these proteins, which is a necessary step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival.
Q2: What are the expected outcomes of a successful this compound bioassay?
A2: A successful bioassay will demonstrate a dose-dependent inhibition of farnesyltransferase activity. In cell-based assays, this will translate to downstream effects such as decreased proliferation of cancer cell lines, induction of apoptosis, and alterations in cell morphology.
Q3: Which cell lines are suitable for this compound cytotoxicity assays?
A3: Cell lines with known dependence on farnesylated proteins for survival and proliferation are ideal. Examples include various cancer cell lines such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), and SW480 (colorectal adenocarcinoma), which have shown susceptibility to other andrastin-type compounds.[1]
Q4: How should I prepare this compound for in vitro assays?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. It is crucial to determine the solvent tolerance of your specific assay system to avoid solvent-induced artifacts. A final DMSO concentration of less than 1% (v/v) is generally recommended.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol is adapted from commercially available fluorimetric FTase inhibitor screening kits.
Objective: To quantify the inhibitory effect of this compound on FTase activity.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound
-
DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Inhibitor Incubation: In each well, add a pre-determined amount of FTase enzyme and the this compound dilutions. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line of choice (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete culture medium). Include a DMSO-only vehicle control and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in FTase assay | - Pipetting errors- Incomplete mixing of reagents- Edge effects on the microplate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reagents before and after addition to the wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal or no enzyme activity in FTase assay | - Inactive enzyme- Incorrect buffer composition or pH- Degraded substrates (FPP, peptide) | - Use a fresh batch of enzyme and store it properly.- Verify the pH and composition of the assay buffer.- Use fresh, properly stored substrates. |
| Inconsistent results in cell viability assay | - Uneven cell seeding- Contamination (bacterial or mycoplasma)- this compound precipitation at high concentrations | - Ensure a single-cell suspension before seeding and mix gently.- Regularly test cell cultures for contamination.- Check the solubility of this compound in the culture medium. If precipitation occurs, sonicate or vortex the stock solution before dilution. |
| This compound shows no inhibitory effect | - Inactive compound- Incorrect concentration range tested- Cell line is resistant | - Verify the integrity and purity of the this compound sample.- Test a broader range of concentrations.- Use a different cell line known to be sensitive to farnesyltransferase inhibitors. |
Signaling Pathway and Experimental Workflow
The inhibition of farnesyltransferase by this compound primarily affects the Ras signaling pathway, which is a critical regulator of cell growth and proliferation.
Caption: this compound inhibits FTase, preventing Ras farnesylation and blocking downstream signaling.
The general workflow for evaluating this compound involves a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.
Caption: Experimental workflow for the evaluation of this compound's bioactivity.
References
Technical Support Center: Scaling Up Andrastin B Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Andrastin B.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a promising candidate for preclinical studies?
This compound is a meroterpenoid, a natural product with a hybrid biosynthetic origin from both polyketide and terpenoid pathways.[1][2] It belongs to the andrastin family of compounds, which are characterized by a unique ent-5α,14β-androstane skeleton.[3][4] this compound and its analogues have garnered significant interest for their potential as protein farnesyltransferase inhibitors, a target in anti-cancer drug development.[5][6] The unique structure and biological activity of this compound make it a compelling candidate for further investigation in preclinical studies.
2. Which microbial strains are known to produce this compound?
This compound is a secondary metabolite produced by various species of the fungal genus Penicillium.[5][7] Strains such as Penicillium sp. FO-3929 and Penicillium albocoremium have been identified as producers of andrastins.[5][8] For large-scale production, it is crucial to select a high-yielding strain and maintain a stable and pure culture.
3. What are the major challenges in scaling up this compound production?
Scaling up the production of microbial secondary metabolites like this compound presents several challenges:
-
Maintaining High Yields: Fermentation yields often decrease when moving from laboratory-scale shake flasks to large-scale bioreactors due to difficulties in maintaining optimal and homogenous conditions.[9]
-
Process Optimization: Optimizing various fermentation parameters such as aeration, agitation, pH, and nutrient feed is critical and complex.[10]
-
Downstream Processing: Efficiently extracting and purifying this compound from large volumes of fermentation broth can be a significant bottleneck.[8]
-
Genetic Instability: High-yielding strains can sometimes lose their productivity over successive generations.[11]
-
Regulatory Compliance: For preclinical studies, production must adhere to stringent quality control and documentation standards, such as Good Laboratory Practice (GLP).[12][13]
4. How can I troubleshoot low yields of this compound in my fermentation process?
Low yields can stem from various factors. Consider the following troubleshooting steps:
-
Verify the integrity of your starting culture: Ensure your Penicillium strain is pure and has not undergone genetic drift. Re-streaking from a cryopreserved stock may be necessary.
-
Optimize fermentation media components: Systematically evaluate different carbon and nitrogen sources, as well as trace elements. Statistical methods like Response Surface Methodology (RSM) can be employed for efficient optimization.[14][15]
-
Control key physical parameters: Monitor and control pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation. Sub-optimal levels of any of these can significantly impact secondary metabolite production.[16]
-
Investigate the impact of co-culturing: In some cases, co-culturing with other microorganisms can stimulate the production of secondary metabolites through microbial interactions.[17][18]
-
Analyze for inhibitory byproducts: The accumulation of certain metabolic byproducts can inhibit the growth of the fungus or the biosynthesis of this compound.
Troubleshooting Guides
Problem 1: Poor or inconsistent growth of Penicillium in the bioreactor.
| Possible Cause | Troubleshooting Action |
| Inadequate Seed Culture | Ensure the seed culture is in the late exponential growth phase and has a high cell density and viability before inoculation. |
| Suboptimal Physical Parameters | Calibrate and monitor probes for pH, temperature, and dissolved oxygen. Ensure setpoints are maintained accurately. |
| Shear Stress from Agitation | For filamentous fungi like Penicillium, high agitation speeds can cause cell damage. Gradually increase agitation and observe the impact on growth and pellet morphology. |
| Nutrient Limitation | Analyze the medium composition and consider a fed-batch strategy to avoid nutrient depletion during prolonged fermentation. |
Problem 2: Low this compound titer despite good fungal growth.
| Possible Cause | Troubleshooting Action |
| Suboptimal Induction of Secondary Metabolism | Secondary metabolite production is often triggered by nutrient limitation or other stress factors. Experiment with different media compositions, such as varying the carbon-to-nitrogen ratio. |
| Incorrect Timing of Harvest | This compound production is likely growth-phase dependent. Conduct a time-course study to determine the optimal harvest time for maximum yield. |
| Feedback Inhibition | The accumulation of this compound itself might inhibit its further production. Consider in-situ product removal techniques if feasible. |
| Degradation of this compound | Assess the stability of this compound under your fermentation and storage conditions. Analyze samples immediately after collection or store them appropriately. |
Problem 3: Difficulties in extracting and purifying this compound.
| Possible Cause | Troubleshooting Action |
| Inefficient Cell Lysis/Extraction | This compound may be intracellular. Experiment with different cell disruption methods (e.g., sonication, homogenization) and extraction solvents (e.g., ethyl acetate, methanol).[8] |
| Co-extraction of Impurities | The crude extract may contain numerous other metabolites. Employ a multi-step purification strategy, starting with solid-phase extraction (SPE) followed by various chromatographic techniques (e.g., silica gel, reversed-phase HPLC).[8][19] |
| Low Recovery from Chromatographic Steps | Optimize the mobile phase composition, gradient, and flow rate for each chromatographic step to improve resolution and recovery. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol provides a starting point for small-scale production and optimization studies.
1. Media Preparation:
- Prepare Yeast Extract Sucrose (YES) agar plates (2% yeast extract, 15% sucrose, 2% agar).
- Prepare a liquid seed medium (e.g., Potato Dextrose Broth) and a production medium (e.g., a modified Czapek-Dox broth with optimized carbon and nitrogen sources). Sterilize all media by autoclaving.
2. Inoculation:
- Inoculate a YES agar plate with a pure culture of the Penicillium strain. Incubate at 25°C in the dark for 7-14 days.[8]
- Aseptically transfer a small piece of the mycelial mat to a flask containing the liquid seed medium. Incubate at 25°C on a rotary shaker (200 rpm) for 2-3 days.
- Inoculate the production medium with the seed culture (typically 5-10% v/v).
3. Fermentation:
- Incubate the production flasks at 25°C on a rotary shaker (200 rpm) for 7-14 days. Monitor growth and this compound production periodically.
4. Extraction and Analysis:
- Separate the mycelium from the broth by filtration.
- Extract the mycelium and the broth separately with ethyl acetate.[19]
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
- Analyze the crude extract by HPLC to quantify this compound.
Protocol 2: this compound Extraction and Preliminary Purification
1. Extraction:
- The fermentation broth is separated from the fungal mycelium by filtration.
- The culture filtrate is extracted three times with an equal volume of ethyl acetate.
- The mycelial mass is also extracted with ethyl acetate.
- The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.[8][19]
2. Defatting (Optional):
- If the crude extract is highly lipidic, it can be defatted by partitioning between methanol/water (9:1 v/v) and heptane. The methanolic layer contains the this compound.[8]
3. Solid-Phase Extraction (SPE):
- The defatted extract is dissolved in a small volume of methanol and adsorbed onto a C18 SPE cartridge.
- The cartridge is washed with increasing concentrations of methanol in water (e.g., 10%, 25%, 50%, 75%, 100% methanol).[8]
- Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
4. Silica Gel Chromatography:
- The this compound-rich fractions from SPE are pooled, concentrated, and subjected to silica gel column chromatography.
- The column is eluted with a gradient of ethyl acetate in hexane.
- Fractions are collected and analyzed to isolate partially purified this compound.
Data Presentation
Table 1: Example of Fermentation Parameter Optimization Data
| Run | Carbon Source (g/L) | Nitrogen Source (g/L) | pH | Temperature (°C) | This compound Titer (mg/L) |
| 1 | Glucose (40) | Peptone (10) | 5.5 | 25 | 150 |
| 2 | Sucrose (40) | Peptone (10) | 5.5 | 25 | 180 |
| 3 | Glucose (40) | Yeast Extract (10) | 5.5 | 25 | 165 |
| 4 | Sucrose (40) | Yeast Extract (10) | 5.5 | 25 | 210 |
| 5 | Sucrose (40) | Yeast Extract (10) | 6.5 | 25 | 250 |
| 6 | Sucrose (40) | Yeast Extract (10) | 5.5 | 28 | 230 |
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for scaling up this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrastin D, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. karger.com [karger.com]
- 13. ppd.com [ppd.com]
- 14. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Harnessing microbial co-culture to increase the production of known secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Total Synthesis of Andrastin B
Welcome to the technical support center for the total synthesis of Andrastin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Question: Why am I observing low yields in the intramolecular Diels-Alder (IMDA) reaction for the construction of the tetracyclic core?
Possible Causes:
-
Incorrect Diene Conformation: The diene may not be readily adopting the required s-cis conformation for the cycloaddition to occur efficiently.
-
Steric Hindrance: The substituents on the diene or dienophile may sterically hinder the approach of the reacting partners.
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst (if any) may not be optimal for the specific substrate.
-
Decomposition of Starting Material: The triene precursor may be unstable under the reaction conditions, leading to decomposition or side reactions.
-
Reversibility of the Reaction: The retro-Diels-Alder reaction may be significant at the reaction temperature, leading to an unfavorable equilibrium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding intramolecular Diels-Alder reactions.
Question: How can I improve the diastereoselectivity in the construction of the BCD-ring system?
Possible Causes:
-
Lack of Facial Selectivity: The incoming reagent may not have a strong preference for one face of the reacting molecule.
-
Flexible Transition State: The transition state of the reaction may be too flexible, allowing for the formation of multiple diastereomers.
-
Substrate Control Issues: The inherent stereocenters in the molecule may not be effectively directing the stereochemical outcome of the new stereocenters.
Potential Solutions:
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary can effectively block one face of the molecule, leading to higher diastereoselectivity.
-
Chelation Control: The use of Lewis acids or specific functional groups can create a more rigid, chelated transition state, thereby improving stereocontrol.
-
Kinetic vs. Thermodynamic Control: Evaluate whether the reaction is under kinetic or thermodynamic control. Running the reaction at lower temperatures often favors the kinetically preferred product. For instance, in nitrile cyclization-based approaches, a chelated transition state model has been proposed to explain the high stereoselectivity, where the keteniminate and α,β-unsaturated ester are both oriented equatorially.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the tetracyclic core of this compound?
A1: The primary strategies for constructing the challenging 6-6-6-5 tetracyclic core of this compound include:
-
Biomimetic Carbocation Rearrangement: This approach, pioneered by the Maimone and Newhouse groups, mimics the proposed biosynthetic pathway. It involves the rearrangement of a protoaustinoid bicyclo[3.3.1]nonane nucleus to the andrastin ring system under abiotic conditions.[2][3] This strategy led to the first total syntheses of members of this natural product family as racemates.[2]
-
Intramolecular Diels-Alder (IMDA) Reaction: As demonstrated in a synthetic approach towards (±)-Andrastin C by Toyota and coworkers, a stereoselective IMDA reaction of a triene precursor can efficiently construct the core structure.[4][5]
-
Nitrile Cyclization-Based Approach: This strategy focuses on the stereoselective construction of the BCD-ring system, which contains three contiguous quaternary stereocenters.[1]
Q2: What are the key challenges in controlling the stereochemistry of this compound?
A2: The main stereochemical challenges in the total synthesis of this compound are:
-
Multiple Quaternary Stereocenters: The C-ring of the andrastin skeleton possesses three contiguous quaternary stereocenters, which are notoriously difficult to construct with high stereocontrol.[1]
-
Controlling Relative and Absolute Stereochemistry: Establishing the correct relative and absolute stereochemistry across the multiple chiral centers of the polycyclic system is a significant hurdle. Asymmetric synthesis is required to obtain a single enantiomer.
-
Diastereoselectivity in Cyclization Reactions: Achieving high diastereoselectivity in the key ring-forming reactions, such as the IMDA or other cyclizations, is crucial for an efficient synthesis.
Q3: How is the cyclopentane D-ring typically constructed and what are the associated challenges?
A3: The cyclopentane D-ring is often formed in the later stages of the synthesis. One reported method involves an intramolecular carbonyl ene reaction.[4] A key challenge associated with the D-ring is the potential for keto-enol tautomerism in the final product, which can complicate purification and characterization.
Quantitative Data Comparison
The following table summarizes key data from different synthetic approaches towards the andrastin core, providing a comparative overview of their efficiencies.
| Synthetic Strategy | Key Reaction | Precursor | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Biomimetic Rearrangement (Maimone/Newhouse) | Carbocation Rearrangement | Protoaustinoid bicyclo[3.3.1]nonane | Abiotic, radical-based | N/A | Racemic | [2],[3] |
| Intramolecular Diels-Alder (Toyota) | Intramolecular Diels-Alder Reaction | Triene | Toluene, 180 °C | 75 | 4:1 | [4] |
| Nitrile Cyclization (Danishefsky) | Intramolecular Nitrile Cyclization | Cyano alkene | KHMDS, THF, -78 °C to rt | 85 | >20:1 | [1] |
Key Experimental Protocols
Protocol 1: Stereoselective Intramolecular Diels-Alder Reaction (Toyota's approach towards (±)-Andrastin C)
This protocol describes the key intramolecular Diels-Alder reaction to form the tetracyclic core of an andrastin analogue.
Materials:
-
Triene precursor
-
Toluene, anhydrous
-
Sealed tube
Procedure:
-
A solution of the triene precursor in anhydrous toluene (0.01 M) is placed in a sealed tube.
-
The tube is heated to 180 °C in an oil bath for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the tetracyclic product.
Expected Outcome: This reaction typically yields the desired cycloadduct as a mixture of diastereomers. The reported yield for a similar system was 75% with a 4:1 diastereomeric ratio.[4]
Protocol 2: Stereoselective Construction of the BCD-Ring System via Nitrile Cyclization (Danishefsky's approach)
This protocol outlines a key step in the construction of the BCD-ring system of andrastins.
Materials:
-
Cyano alkene precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of the cyano alkene precursor in anhydrous THF (0.1 M) at -78 °C is added a solution of KHMDS (1.1 equivalents) in toluene dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the tricyclic product.
Expected Outcome: This cyclization is reported to proceed with high stereoselectivity, yielding the desired product with a diastereomeric ratio of >20:1 and in 85% yield.[1]
Visualizations
Logical Relationship for Stereocontrol in Polycyclic Synthesis
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Toward the Total Synthesis of (±)-Andrastin C - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Andrastin B Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Andrastin B by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting substances from the sample matrix[1]. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of your quantitative results for this compound[2][3].
Q2: I am observing significant variability in my this compound signal between samples. Could this be due to matrix effects?
A2: Yes, significant variability in the analyte signal, especially when analyzing complex samples like fungal extracts or biological fluids, is a classic indicator of matrix effects[2]. The composition of the matrix can differ between samples, leading to varying degrees of ion suppression or enhancement and, consequently, inconsistent quantification[3].
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment[1]. This involves comparing the signal response of this compound in a neat solvent to the response of a blank matrix extract spiked with the same concentration of this compound. A significant difference between these responses indicates the presence of matrix effects.
Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components[4].
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., gradient, column chemistry).
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for signal variations caused by matrix effects[5].
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can also help to compensate for matrix effects.
Q5: What type of internal standard is best for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) this compound. Since this may not be commercially available, a structurally similar analog that co-elutes with this compound and exhibits similar ionization behavior can be a suitable alternative[6][7].
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound quantification.
Problem 1: Poor reproducibility of this compound signal in replicate injections of the same sample.
| Possible Cause | Suggested Solution |
| Inadequate Sample Cleanup | Co-extracted matrix components are interfering with ionization. |
| Action: Implement a more rigorous sample preparation method. Consider using Solid-Phase Extraction (SPE) with a cartridge chemistry appropriate for the polarity of this compound. | |
| LC Column Contamination | Buildup of matrix components on the column is affecting chromatography and ionization. |
| Action: Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Ionization | Fluctuations in the electrospray ionization (ESI) source due to matrix components. |
| Action: Clean the ion source. Optimize source parameters (e.g., capillary voltage, gas flow) for this compound in the presence of the matrix. |
Problem 2: Significant difference in this compound recovery between spiked samples and neat standards (Signal Suppression or Enhancement).
| Possible Cause | Suggested Solution |
| Strong Matrix Effects | Endogenous compounds in the matrix are co-eluting with this compound and affecting its ionization. |
| Action 1: Improve Chromatographic Separation. Modify the LC gradient to better resolve this compound from interfering peaks. Experiment with different column stationary phases. | |
| Action 2: Use a Suitable Internal Standard. If not already in use, incorporate a stable isotope-labeled or a structural analog internal standard to normalize the signal. | |
| Action 3: Dilute the Sample. The "dilute and shoot" approach can reduce the concentration of interfering matrix components[4]. | |
| Incorrect Internal Standard | The chosen internal standard does not adequately mimic the behavior of this compound in the matrix. |
| Action: Select an internal standard that is structurally more similar to this compound and has a closer retention time. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): this compound standard prepared in the mobile phase solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., fungal culture medium without the fungus) using your established sample preparation protocol.
-
Set C (Post-Extraction Spiked Sample): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as Set A.
-
-
Analyze by LC-MS/MS: Inject and analyze all three sets of samples.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can vary depending on the assay requirements.
-
Protocol 2: Sample Preparation of Fungal Extracts for this compound Analysis
This protocol is a general starting point based on methods for similar fungal metabolites[8][9]. Optimization will be required for your specific matrix.
-
Extraction:
-
Homogenize the fungal mycelium or extract the culture broth with a suitable organic solvent mixture. A commonly used mixture for related compounds is ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) with 1% formic acid[8].
-
Sonicate the mixture for 30 minutes and then filter to separate the extract from solid debris[8].
-
-
Solvent Evaporation:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., methanol/water, 50:50, v/v)[10].
-
-
Cleanup (Optional but Recommended):
-
For complex matrices, a Solid-Phase Extraction (SPE) cleanup step is recommended. Select an SPE cartridge based on the physicochemical properties of this compound.
-
Visualizations
Caption: Troubleshooting flowchart for addressing matrix effects in this compound quantification.
Caption: General experimental workflow for this compound quantification by LC-MS.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. cerilliant.com [cerilliant.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 9. agilent.com [agilent.com]
- 10. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
Validation & Comparative
Andrastin B vs. Andrastin A: A Comparative Analysis of Farnesyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the farnesyltransferase (FTase) inhibitory activities of two natural meroterpenoid compounds, Andrastin A and Andrastin B. Discovered in the cultured broth of Penicillium sp. FO-3929, these compounds have garnered interest within the scientific community for their potential as anticancer agents due to their ability to inhibit the farnesylation of Ras proteins.[1][2][3] This guide summarizes the quantitative inhibitory data, provides a representative experimental protocol for assessing FTase inhibition, and visualizes the relevant biological pathway and experimental workflow.
Quantitative Comparison of Farnesyltransferase Inhibition
The inhibitory potency of Andrastin A and this compound against protein farnesyltransferase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Based on published data, Andrastin A is a more potent inhibitor of farnesyltransferase than this compound.
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | [Omura et al., 1996][1][2][3] |
| This compound | 47.1 | [Omura et al., 1996][1][2][3] |
Mechanism of Action: Targeting the Ras Signaling Pathway
Andrastins exert their biological activity by inhibiting farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins.[4] Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[4] For Ras to become active and localize to the cell membrane where it can engage downstream effectors, it must undergo a series of modifications, the first and most critical of which is the attachment of a farnesyl pyrophosphate group, a process known as farnesylation.[4][5][6]
By inhibiting farnesyltransferase, Andrastin A and B prevent the farnesylation of Ras. This disruption prevents Ras from anchoring to the inner surface of the plasma membrane, thereby blocking its activation and the subsequent downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are often hyperactivated in cancer.[7]
Experimental Protocols
The following is a representative protocol for a farnesyltransferase inhibition assay based on common methodologies, such as scintillation proximity assays (SPA) or fluorescence-based assays. The original research by Omura et al. (1996) should be consulted for the specific methodology used to determine the cited IC50 values.
Objective: To determine the in vitro IC50 values of Andrastin A and this compound for the inhibition of farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), one of the substrates for FTase
-
A biotinylated Ras peptide substrate (e.g., biotin-GCVLS)
-
[³H]-Farnesyl pyrophosphate (for SPA) or a fluorescently labeled peptide (for fluorescence assay)
-
Andrastin A and this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated SPA beads (for SPA)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Andrastin A and this compound in DMSO.
-
Create a serial dilution of each compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare a reaction mixture containing the FTase enzyme, the biotinylated Ras peptide, and either [³H]-FPP or the fluorescently labeled peptide in the assay buffer.
-
-
Assay Protocol (SPA-based example):
-
To each well of a microplate, add a small volume of the serially diluted Andrastin A or this compound. Include control wells with only the solvent (for 0% inhibition) and wells with a known potent FTase inhibitor (for 100% inhibition).
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow the farnesylation reaction to proceed.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Add streptavidin-coated SPA beads to each well. The biotinylated and farnesylated peptide will bind to the beads.
-
Incubate the plate to allow for bead settling and binding.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the beads will generate a signal.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the FTase activity.
-
Calculate the percentage of inhibition for each concentration of Andrastin A and this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both Andrastin A and this compound demonstrate inhibitory activity against farnesyltransferase, a key enzyme in the Ras signaling pathway. The available data indicates that Andrastin A is a more potent inhibitor than this compound, as evidenced by its lower IC50 value.[1][2][3] The inhibition of farnesyltransferase by these natural products presents a promising avenue for the development of novel anticancer therapeutics. Further research, including structure-activity relationship studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of the andrastin family of compounds.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Andrastin B and Other Meroterpenoids
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data provides a comparative analysis of the cytotoxic properties of Andrastin B and other selected meroterpenoids, offering valuable insights for researchers and drug development professionals in the field of oncology. This guide summarizes key experimental findings, details methodologies for cytotoxicity testing, and visualizes associated signaling pathways.
Unveiling the Cytotoxic Potential of Meroterpenoids
Meroterpenoids, a class of natural products with hybrid biosynthetic origins, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide focuses on a comparative analysis of this compound, Penimeroterpenoid A, and Guignardone B to highlight their relative potencies and potential mechanisms of action.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71[1] |
| HCT116 (Colon Cancer) | 78.63 ± 2.85[1] | |
| SW480 (Colon Cancer) | 95.54 ± 1.46[1] | |
| This compound | - | Data not available |
| Guignardone B | - | Data not available |
Understanding the Experimental Approach: Cytotoxicity Assays
The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. Two widely employed methods for this purpose are the MTT and CCK-8 assays. These colorimetric assays measure cell viability by assessing the metabolic activity of cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay Protocol
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Experimental Steps:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add the test compound at various concentrations to the wells.
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the cell viability and calculate the IC50 value.
Below is a generalized workflow for determining the cytotoxicity of a compound using these assays.
A generalized workflow for in vitro cytotoxicity testing.
The Intrinsic Pathway of Apoptosis: A Potential Target
While the specific signaling pathways modulated by this compound, Penimeroterpenoid A, and Guignardone B leading to cytotoxicity are still under investigation, many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that ultimately results in cell death.
A simplified representation of the intrinsic apoptosis pathway is provided below.
The intrinsic pathway of apoptosis.
Future Directions
The data presented here underscore the potential of meroterpenoids as a source of novel anticancer agents. The moderate cytotoxicity of Penimeroterpenoid A against lung and colon cancer cell lines highlights the importance of the andrastin scaffold. Further research is imperative to determine the specific cytotoxic profiles of this compound and Guignardone B and to elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their effects. Such studies will be crucial for the future development of this promising class of natural products as cancer therapeutics.
References
A Comparative Guide to Andrastin B and Other Bioactive Secondary Metabolites from Penicillium
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Penicillium is a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. These compounds have been pivotal in the development of pharmaceuticals, most notably the discovery of penicillin. Beyond antibiotics, Penicillium species produce a wealth of molecules with potential applications in oncology, immunology, and other therapeutic areas. This guide provides a comparative overview of Andrastin B, a potent farnesyltransferase inhibitor, and other significant Penicillium secondary metabolites: Mycophenolic acid, Patulin, and Penicillic acid. We present quantitative data on their biological activities, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to support further research and drug development endeavors.
Comparative Analysis of Biological Activity
The cytotoxic and enzyme-inhibitory activities of this compound, Mycophenolic acid, Patulin, and Penicillic acid have been evaluated across various experimental systems. The following tables summarize their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) to provide a quantitative comparison of their potency.
| This compound & Analogs: Farnesyltransferase Inhibition | |
| Compound | IC50 (µM) |
| Andrastin A | 24.9 |
| This compound | 47.1 |
| Andrastin C | 13.3 |
| Mycophenolic Acid: Cytotoxicity and Enzyme Inhibition | ||
| Cell Line/Enzyme | Activity | IC50/EC50 (µM) |
| MNNG/HOS (Osteosarcoma) | Cytotoxicity | 0.64 |
| U2OS (Osteosarcoma) | Cytotoxicity | 4.00 |
| 143B (Osteosarcoma) | Cytotoxicity | 0.64 - 7.3 |
| SaOS-2 (Osteosarcoma) | Cytotoxicity | 0.46 - 7.3 |
| A549 (Lung Cancer) | Cytotoxicity | >1 |
| PC3 (Prostate Cancer) | Cytotoxicity | >1 |
| U87 (Glioblastoma) | Cytotoxicity | Resistant (>1) |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Enzyme Inhibition | 0.24 |
| Patulin: Cytotoxicity | ||
| Cell Line | Exposure Time | IC50 (µM) |
| SW-48 (Colon Adenocarcinoma) | 24h | 4.0 (viability reduction of 55%) |
| HeLa (Cervical Cancer) | 24h | 4.0 (viability reduction of 65%) |
| MRC-5 (Normal Lung Fibroblast) | 24h | 4.0 (viability reduction of 45%) |
| SH-SY5Y (Neuroblastoma) | 48h | 2.5 |
| HCT116 (Colon Cancer) | 48h | 10.7 |
| MCF-7 (Breast Cancer) | 48h | 23.9 |
| Penicillic Acid: Cytotoxicity | |
| Cell Line | IC50 (µM) |
| L5178Y (Lymphoma) | 8.9 |
| POS-1 (Murine Prostatic Carcinoma) | 7.8 |
| AT6-1 (Murine Prostatic Carcinoma) | 29.4 |
| L929 (Murine Fibroblasts) | 12.9 |
Mechanisms of Action and Signaling Pathways
The selected Penicillium metabolites exert their biological effects through distinct molecular mechanisms, targeting key cellular processes implicated in disease.
This compound: Farnesyltransferase Inhibition
This compound is a meroterpenoid compound that acts as an inhibitor of farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cell proliferation, differentiation, and survival. By preventing the farnesylation of Ras, this compound inhibits its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are often hyperactivated in cancer.
Mycophenolic Acid: IMPDH Inhibition
Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), MPA selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[2] This mechanism underpins its clinical use as an immunosuppressant.[4] MPA also demonstrates anti-cancer and antiviral properties.[4][5]
Patulin: Induction of Apoptosis via Oxidative Stress
Patulin is a mycotoxin that induces cytotoxicity through the generation of reactive oxygen species (ROS).[6][7] This leads to oxidative stress and triggers the endoplasmic reticulum (ER) stress response.[6][7] The accumulation of unfolded proteins in the ER activates the unfolded protein response (UPR), culminating in the expression of pro-apoptotic factors like CHOP.[6][7] This signaling cascade ultimately engages the mitochondrial pathway of apoptosis, characterized by a drop in mitochondrial membrane potential and the activation of caspases.[6][7]
Penicillic Acid: Inhibition of Caspase-8
Penicillic acid is a mycotoxin that inhibits apoptosis by directly targeting caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[8] It prevents the self-processing and activation of caspase-8 within the death-inducing signaling complex (DISC), which forms upon stimulation of death receptors like Fas.[8] By blocking this crucial upstream event, Penicillic acid effectively halts the downstream caspase cascade, including the activation of effector caspases like caspase-3, thereby preventing the execution of apoptosis.[8]
Experimental Protocols
Standardized methodologies are critical for the reliable assessment and comparison of the biological activities of secondary metabolites. Below are detailed protocols for key assays cited in this guide.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates a general workflow for screening the cytotoxic activity of secondary metabolites.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Farnesyltransferase (FTase) Activity Assay (Fluorometric)
This assay measures the activity of FTase by detecting the transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 5 mM MgCl₂, 10 µM ZnCl₂)
-
Black 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working reagent mix containing the assay buffer, FPP, and the dansylated peptide substrate.
-
Reaction Setup: To each well of a 384-well plate, add the test compound at various concentrations. Then, add the recombinant FTase enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the working reagent mix to each well.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 60 minutes or at a fixed endpoint. The excitation wavelength is typically 340 nm and the emission wavelength is 550 nm.[9][10]
-
Data Analysis: The rate of increase in fluorescence is proportional to the FTase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis, using a fluorogenic substrate.
Materials:
-
Cell lysates from treated and untreated cells
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: After treating cells with the test compounds, harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Reaction Setup: In a black 96-well plate, add a standardized amount of cell lysate to each well.
-
Substrate Addition: Prepare a reaction mix containing the assay buffer and the Ac-DEVD-AMC substrate. Add this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[11]
-
Data Analysis: The fluorescence signal is proportional to the caspase-3/7 activity. Compare the activity in treated samples to that of untreated controls to determine the fold-increase in caspase activity.
References
- 1. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The mycotoxin penicillic acid inhibits Fas ligand-induced apoptosis by blocking self-processing of caspase-8 in death-inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Andrastin B: A Comparative Guide to a Novel Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Andrastin B as a farnesyltransferase inhibitor, offering an objective comparison with other established inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation and potential application of this compound.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By attaching a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX box" motif, FTase enables the anchoring of these proteins to the cell membrane, a prerequisite for their signaling functions. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are compounds designed to block this enzymatic activity, thereby disrupting aberrant signaling pathways and inhibiting tumor growth.
This compound: A Natural Product Inhibitor
This compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-3929. It belongs to a class of related natural products, the andrastins (A-D), which have all demonstrated inhibitory activity against farnesyltransferase.
Performance Comparison of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro IC50 values of this compound and other notable FTIs against farnesyltransferase.
| Inhibitor | Type | Target | IC50 | Reference |
| This compound | Natural Product (Meroterpenoid) | Farnesyltransferase | 47.1 µM | [1] |
| Andrastin A | Natural Product (Meroterpenoid) | Farnesyltransferase | 24.9 µM | [1] |
| Andrastin C | Natural Product (Meroterpenoid) | Farnesyltransferase | 13.3 µM | [1] |
| Tipifarnib (R115777) | Non-peptidomimetic | Farnesyltransferase | 7.9 nM | [2] |
| Lonafarnib (SCH66336) | Non-peptidomimetic | H-Ras Farnesylation | 1.9 nM | [3] |
| Lonafarnib (SCH66336) | K-Ras-4B Farnesylation | 5.2 nM | [3] | |
| Unnamed Tricyclic FTI | Non-peptidomimetic | Farnesyltransferase | 2.2 nM | [4] |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of farnesyltransferase.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay that eliminates the need for a separation step.[5] In this context, a biotinylated peptide substrate (e.g., Biotin-YRASNRSCAIM) is used.[6] Recombinant farnesyltransferase catalyzes the transfer of a radiolabeled farnesyl group (from [³H]farnesyl pyrophosphate) to the cysteine residue of the peptide. The biotinylated and radiolabeled product is then captured by streptavidin-coated SPA beads. When the radiolabeled product binds to the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that can be detected.[7][8] In the presence of an inhibitor, less radiolabeled product is formed, resulting in a decreased signal.
Protocol:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, the test compound (e.g., this compound) at various concentrations, and the biotinylated peptide substrate.
-
Initiation of Reaction: Add [³H]farnesyl pyrophosphate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Signal Detection: Add streptavidin-coated SPA beads to the reaction mixture to capture the biotinylated product.
-
Measurement: Measure the light output using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Farnesyltransferase Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to block the farnesylation of target proteins within a cellular context.
Principle: Proteins that undergo farnesylation, such as the chaperone protein HDJ-2 or prelamin A, exhibit a change in their electrophoretic mobility.[9] The unprocessed, unfarnesylated form of the protein migrates more slowly on an SDS-PAGE gel than the mature, farnesylated form. By treating cells with an FTI, the farnesylation process is inhibited, leading to an accumulation of the unprocessed form. This change can be visualized and quantified by Western blotting using antibodies specific to the target protein.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human leukemia cell lines CCRF-CEM or KG1a) in appropriate media.[10] Treat the cells with varying concentrations of the farnesyltransferase inhibitor (e.g., this compound) for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to extract total cellular proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a farnesylated protein (e.g., anti-HDJ-2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Analyze the shift in protein bands, comparing the intensity of the unprocessed (slower migrating) band to the processed (faster migrating) band across different inhibitor concentrations.
Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxic or cytostatic effects of the farnesyltransferase inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[13] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the farnesyltransferase inhibitor (e.g., this compound) and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[15]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells. Determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizations
Caption: The Ras signaling pathway and the point of inhibition by this compound.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Unveiling the Bioactive Potential of Andrastin B Analogues: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivity of Andrastin B and its analogues. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising class of compounds.
This compound and its structural analogues are meroterpenoid compounds of fungal origin that have garnered significant interest for their diverse biological activities. Primarily recognized as inhibitors of protein farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins, these compounds have demonstrated potential as anticancer, immunosuppressive, and antibacterial agents. This guide offers a side-by-side comparison of the bioactivity of various this compound analogues, supported by experimental data and detailed protocols.
Comparative Bioactivity of this compound Analogues
The bioactivity of this compound and its analogues varies significantly with structural modifications. The following table summarizes the reported 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several analogues across different biological assays.
| Compound/Analogue | Bioactivity Type | Assay | Target/Cell Line | IC50 / MIC | Reference |
| Andrastin A | Farnesyltransferase Inhibition | Enzyme Inhibition Assay | Protein Farnesyltransferase | 24.9 µM | [1] |
| This compound | Farnesyltransferase Inhibition | Enzyme Inhibition Assay | Protein Farnesyltransferase | 47.1 µM | [1] |
| Andrastin C | Farnesyltransferase Inhibition | Enzyme Inhibition Assay | Protein Farnesyltransferase | 13.3 µM | [1] |
| Penimeroterpenoid A | Cytotoxicity | MTT Assay | A549 (Lung Carcinoma) | 82.61 ± 3.71 µM | [2] |
| HCT116 (Colon Carcinoma) | 78.63 ± 2.85 µM | [2] | |||
| SW480 (Colon Carcinoma) | 95.54 ± 1.46 µM | [2] | |||
| Peniandrastin A | Immunosuppression | T-cell Proliferation (ConA-induced) | Murine Splenocytes | 7.49 µM | [3] |
| B-cell Proliferation (LPS-induced) | Murine Splenocytes | 6.73 µM | [3] | ||
| Peniandrastin C | Immunosuppression | T-cell Proliferation (ConA-induced) | Murine Splenocytes | 15.28 µM | [3] |
| B-cell Proliferation (LPS-induced) | Murine Splenocytes | 10.84 µM | [3] | ||
| Peniandrastin D | Immunosuppression | T-cell Proliferation (ConA-induced) | Murine Splenocytes | 36.52 µM | [3] |
| B-cell Proliferation (LPS-induced) | Murine Splenocytes | 26.27 µM | [3] | ||
| 10-demethylated andrastone A | Antibacterial | MIC Determination | Bacillus megaterium | 6.25 µg/mL | [4] |
| Andrastin analogue 5 | Antibacterial | MIC Determination | Bacillus paratyphosus B | 6.25 µg/mL | [4] |
| Andrastin analogue 6 | Antibacterial | MIC Determination | Bacillus megaterium | 6.25 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Protein Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)
This non-radioactive assay quantitatively measures FTase activity and its inhibition by compounds like this compound analogues.
Principle: The assay measures the fluorescence generated from the product of the FTase-catalyzed reaction between farnesyl pyrophosphate and a dansylated peptide substrate. An increase in fluorescence is proportional to the FTase activity.
Materials:
-
FTase enzyme
-
Assay Buffer
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Test compounds (this compound analogues)
-
Black 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a Working Reagent (WR) for each well by mixing 0.5 µL of Substrate, 30 µL of Assay Buffer, and 1 µL of TCEP.
-
Sample Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Protocol: a. Add 5 µL of the test compound dilutions to the wells of a 384-well plate. b. Add 25 µL of the WR to all wells. c. Initiate the reaction by adding FTase enzyme to each well. d. Immediately mix the plate by tapping. e. Measure the fluorescence intensity kinetically for 60 minutes at λex/em = 340/550 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, SW480)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by mitogens.
Principle: Lymphocyte proliferation is induced by mitogens such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells. The extent of proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) or by a colorimetric method (e.g., MTT assay). A reduction in proliferation in the presence of the test compound indicates immunosuppressive activity.
Materials:
-
Splenocytes isolated from mice (e.g., BALB/c)
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Mitogens: Concanavalin A (ConA) and Lipopolysaccharide (LPS)
-
Test compounds (this compound analogues)
-
[3H]-thymidine or MTT solution
-
96-well plates
-
Liquid scintillation counter or microplate reader
Procedure:
-
Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension in RPMI-1640 medium.
-
Assay Setup: a. Plate the splenocytes in 96-well plates. b. Add various concentrations of the test compounds. c. Stimulate the cells with an optimal concentration of ConA (for T-cell proliferation) or LPS (for B-cell proliferation). Include unstimulated and stimulated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
MTT method: Add MTT solution to each well and follow the procedure for the cytotoxicity assay.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that inhibits bacterial growth is determined as the MIC.
Materials:
-
Bacterial strains (e.g., Bacillus megaterium, Bacillus paratyphosus B)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound analogues)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogues are intrinsically linked to their ability to modulate key cellular signaling pathways. As farnesyltransferase inhibitors, their primary mechanism of action involves the disruption of the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival. Their cytotoxic effects may also be mediated through the PI3K/Akt/mTOR pathway, another central regulator of cell growth and apoptosis.
The following diagram illustrates a general experimental workflow for the comparative bioactivity analysis of this compound analogues.
This guide provides a foundational understanding of the comparative bioactivity of this compound analogues. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile class of natural products. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this compound analogues.
References
Comparative Analysis of Andrastin B and its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Andrastin B's Enzymatic Inhibition
Data Presentation: Inhibitory Potency of Andrastins
The following table summarizes the known inhibitory concentrations (IC50) of Andrastins A, B, and C against protein farnesyltransferase. This data is crucial for understanding the structure-activity relationship within this class of compounds.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [1] |
| This compound | Protein Farnesyltransferase | 47.1 | [1] |
| Andrastin C | Protein Farnesyltransferase | 13.3 | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation of the provided data and for the design of future experiments. Below is a representative protocol for an in vitro protein farnesyltransferase inhibition assay.
In Vitro Protein Farnesyltransferase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against protein farnesyltransferase.
Materials:
-
Enzyme: Recombinant human or rat protein farnesyltransferase.
-
Substrates:
-
Farnesyl pyrophosphate (FPP).
-
A farnesyl-acceptor peptide, often a biotinylated derivative of a C-terminal Ras sequence (e.g., Biotin-KKSKTKCVIM).
-
-
Test Compound: this compound or other potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, ZnCl2, and DTT at a physiological pH.
-
Detection System: A method to quantify the farnesylated peptide. Common methods include:
-
Scintillation Proximity Assay (SPA): Utilizes [3H]FPP and streptavidin-coated SPA beads. The proximity of the radiolabeled farnesyl group to the bead upon enzymatic transfer to the biotinylated peptide generates a light signal.
-
Fluorescence-Based Assays: Employ fluorescently labeled peptides or antibodies to detect the product.
-
HPLC-Based Assays: Separate and quantify the farnesylated and unfarnesylated peptide.
-
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the assay buffer, a known concentration of protein farnesyltransferase, and the farnesyl-acceptor peptide.
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations. Include a control with solvent only.
-
Reaction Initiation: Start the enzymatic reaction by adding farnesyl pyrophosphate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, often by adding a solution containing EDTA or by other methods depending on the detection system.
-
Detection and Data Analysis: Quantify the amount of farnesylated peptide using the chosen detection method. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining enzyme inhibition.
Caption: Role of Farnesyltransferase in Ras Signaling.
References
Andrastin B: Unveiling its Insecticidal Potential Against Established Alternatives
A comprehensive review of the available scientific literature reveals a notable gap in the quantitative assessment of Andrastin B's insecticidal efficacy, precluding a direct, data-driven comparison with well-established insecticides such as pyrethroids and neonicotinoids. While the broader class of andrastin-type meroterpenoids, natural compounds produced by Penicillium species, has demonstrated insecticidal properties, specific data detailing the potency of this compound remains elusive.
Currently, there are no publicly available studies that provide crucial metrics like Lethal Concentration (LC50) or Inhibitory Concentration (IC50) values for this compound against common insect pests. This absence of quantitative data prevents the construction of comparative efficacy tables and the detailed analysis of its performance relative to existing commercial insecticides.
Furthermore, the mode of action of this compound in insects is yet to be elucidated. Understanding the specific biochemical pathways or physiological systems targeted by this compound is fundamental to assessing its potential as a viable insecticide and for identifying any unique advantages it may offer over current solutions.
The Landscape of Known Insecticides: A Brief Overview
To provide context for the type of data required for a meaningful comparison, it is pertinent to briefly outline the characteristics of two major classes of insecticides:
-
Neonicotinoids: These systemic insecticides, such as imidacloprid, act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs). This binding leads to nerve overstimulation, paralysis, and eventual death. Their systemic nature allows them to be absorbed by the plant, offering protection against a wide range of sucking and chewing insects.
-
Pyrethroids: This class of synthetic insecticides, including permethrin and cypermethrin, are neurotoxins that target the voltage-gated sodium channels in insect nerve cells. By keeping these channels open, they cause repetitive nerve firing, leading to paralysis and death. Pyrethroids are known for their rapid knockdown effect.
Future Research Directions
To ascertain the true potential of this compound as a viable insecticide, future research should focus on the following key areas:
-
Quantitative Efficacy Studies: Rigorous bioassays are required to determine the LC50 and LD50 values of this compound against a panel of economically important insect pests. These studies should be conducted under standardized laboratory conditions to ensure data reproducibility.
-
Comparative Trials: Direct comparative studies evaluating the efficacy of this compound against leading commercial insecticides under both laboratory and field conditions are essential.
-
Mechanism of Action Studies: Investigating the specific molecular target and signaling pathways affected by this compound in insects will provide critical insights into its mode of action and potential for resistance development.
Without such fundamental data, a comprehensive and objective comparison of this compound's efficacy remains a prospective endeavor. The scientific community awaits further research to unlock the potential of this natural compound in the ongoing search for novel and effective insect control agents.
Unraveling the Potency Puzzle: A Comparative Guide to the Structure-Activity Relationship of Andrastin B and Andrastin C
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural products is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of Andrastin B and Andrastin C, two meroterpenoid compounds with intriguing biological activities. By examining their structural disparities and corresponding effects on biological targets, we can illuminate the subtle molecular features that govern their potency.
This compound and Andrastin C belong to a class of fungal metabolites known as andrastins, which are characterized by a complex, fused ring system.[1] These compounds have garnered significant interest for their potential as anticancer agents due to their ability to inhibit protein farnesyltransferase (PFTase).[2][3] PFTase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of oncoproteins, which are frequently mutated in human cancers.[2] Inhibition of this enzyme can disrupt oncogenic signaling pathways, making it a compelling target for drug development.
A Tale of Two Potencies: Farnesyltransferase Inhibition
The primary biological activity that distinguishes this compound and Andrastin C is their differential potency against protein farnesyltransferase. Direct comparative studies have demonstrated that Andrastin C is a significantly more potent inhibitor of this enzyme than this compound.
| Compound | Target Enzyme | IC50 (µM)[4] |
| This compound | Protein Farnesyltransferase | 47.1 |
| Andrastin C | Protein Farnesyltransferase | 13.3 |
Table 1: Comparative inhibitory activity of this compound and Andrastin C against protein farnesyltransferase.
The approximately 3.5-fold increase in inhibitory activity of Andrastin C highlights a critical structure-activity relationship. While the full structural elucidation of both compounds is complex, the variation in their chemical makeup is the key to this difference in potency. The precise structural differences between this compound and C, though not detailed in the readily available abstracts, are responsible for the observed disparity in their biological activity. Further investigation into their full chemical structures is necessary to pinpoint the exact functional groups contributing to the enhanced activity of Andrastin C.
The Farnesyltransferase Inhibition Pathway
The inhibition of protein farnesyltransferase by this compound and C disrupts a key cellular signaling pathway involved in cell growth and proliferation. Understanding this pathway is crucial for appreciating the therapeutic potential of these compounds.
Figure 1: Simplified signaling pathway illustrating the role of Protein Farnesyltransferase (PFTase) and its inhibition by this compound and C.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound and C against protein farnesyltransferase is a critical experimental procedure. While the specific details of the assay used in the cited study are not fully available in the abstract, a general protocol for a PFTase inhibition assay is outlined below.
General Protein Farnesyltransferase (PFTase) Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., this compound or C) required to reduce the activity of PFTase by 50%.
Materials:
-
Purified recombinant human PFTase
-
Fluorescently labeled farnesyl pyrophosphate (FPP) analog (e.g., NBD-GPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and C) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-coated microplates
-
Plate reader capable of detecting fluorescence.
Workflow:
Figure 2: A generalized workflow for a protein farnesyltransferase (PFTase) inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Andrastin C in the assay buffer. Prepare a substrate mix containing the fluorescent FPP analog and the biotinylated Ras peptide.
-
Enzyme and Inhibitor Incubation: Add the purified PFTase enzyme to the wells of a microplate. Add the different concentrations of the test compounds (this compound and C) and a vehicle control (e.g., DMSO) to the wells. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate mix to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for the farnesylation of the Ras peptide.
-
Reaction Termination and Detection: Stop the reaction by adding a solution such as EDTA. Transfer the reaction mixture to a streptavidin-coated microplate. The biotinylated and farnesylated peptide will bind to the streptavidin.
-
Washing and Fluorescence Reading: Wash the plate to remove any unbound fluorescent FPP analog. Read the fluorescence of the wells using a plate reader. The fluorescence intensity is directly proportional to the amount of farnesylated peptide, and thus to the PFTase activity.
-
Data Analysis: Plot the percentage of PFTase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion and Future Directions
The available data clearly indicate that Andrastin C is a more potent inhibitor of protein farnesyltransferase than this compound. This difference in activity underscores the importance of subtle structural modifications in determining the biological efficacy of natural products. For researchers in drug discovery, this finding suggests that the chemical scaffold of Andrastin C may serve as a more promising starting point for the development of novel PFTase inhibitors.
Future research should focus on a detailed structural elucidation of this compound and C to precisely identify the functional groups responsible for the observed difference in potency. Furthermore, expanding the biological characterization of these compounds to include cellular assays and in vivo models will be crucial in validating their therapeutic potential. The exploration of other potential biological targets for andrastins could also unveil new avenues for drug development.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrastin B as a Chemical Marker for Penicillium Species: A Comparative Guide
Introduction
The genus Penicillium encompasses a diverse group of fungi with significant impacts on various fields, including food production, biotechnology, and medicine. Accurate and rapid identification of Penicillium species is crucial for quality control, safety assessment, and harnessing their biotechnological potential. While traditional methods rely on morphological and microscopic characteristics, these can be time-consuming and require specialized expertise[1]. Modern molecular techniques, such as DNA sequencing, offer high accuracy but can be resource-intensive[2]. An alternative and complementary approach is the use of chemical markers, which are specific secondary metabolites produced by certain fungal species. This guide provides a comprehensive comparison of Andrastin B as a potential chemical marker for Penicillium species against other alternatives, supported by experimental data and detailed methodologies.
This compound: A Potential Biomarker
Andrastins are a group of meroterpenoid compounds, with Andrastin A, B, C, and D being notable examples produced by various Penicillium species[3][4][5]. These compounds have garnered interest not only for their biological activities, such as protein farnesyltransferase inhibition, but also for their potential as chemotaxonomic markers[3][5]. Andrastin A, in particular, has been identified as a significant taxonomic marker for Penicillium albocoremium and is consistently produced by the blue cheese mold, Penicillium roqueforti[5]. While much of the research has focused on Andrastin A, the presence and relative abundance of this compound can also contribute to a more specific chemical profile for certain Penicillium species.
Quantitative Data on Andrastin Production
The following table summarizes the available quantitative data on the production of andrastins by different Penicillium species. It is important to note that the production of secondary metabolites can be highly dependent on the fungal strain and culture conditions.
| Penicillium Species | Compound | Concentration | Matrix | Reference |
| P. roqueforti | Andrastin A | 0.1 - 3.7 µg/g (median 2.4 µg/g) | Blue Cheese | [4] |
| P. roqueforti | This compound | ~5-fold lower than Andrastin A | Blue Cheese | [4] |
| P. roqueforti | Andrastin C | ~3-fold lower than Andrastin A | Blue Cheese | [4] |
| P. roqueforti | Andrastin D | ~5-20-fold lower than Andrastin A | Blue Cheese | [4] |
| P. expansum | Andrastin A, B, C | Produced in higher amounts compared to other tested species (P. echinulatum, P. solitum, P. oxalicum) | Culture | [6] |
| Penicillium sp. FO-3929 | Andrastin A | IC50: 24.9 µM (against protein farnesyltransferase) | Culture Broth | [3] |
| Penicillium sp. FO-3929 | This compound | IC50: 47.1 µM (against protein farnesyltransferase) | Culture Broth | [3] |
| Penicillium sp. FO-3929 | Andrastin C | IC50: 13.3 µM (against protein farnesyltransferase) | Culture Broth | [3] |
Experimental Protocols
Accurate quantification of this compound requires standardized experimental protocols for fungal culture, metabolite extraction, and analytical detection.
Fungal Culture and Metabolite Extraction
A detailed protocol for the extraction of andrastins from Penicillium cultures is outlined below, adapted from methodologies used for Andrastin A[7].
-
Fungal Culture:
-
Inoculate the Penicillium strain onto Yeast Extract Sucrose (YES) agar plates.
-
Incubate at 28°C for 7 days.
-
-
Extraction:
-
Excise a standardized portion of the fungal mycelium and underlying agar.
-
Place the sample in a suitable vessel and add 50 mL of an extraction solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.
-
Allow the extraction to proceed overnight.
-
Sonication for 30 minutes can be performed to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
The solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a smaller volume of a suitable solvent like methanol for analysis.
-
HPLC-MS/MS Analysis for this compound Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for the separation of andrastins.
-
Mobile Phase: A gradient elution using water (solvent A) and acetonitrile (solvent B), both acidified with 0.02% trifluoroacetic acid, is effective[7].
-
Gradient Program:
-
Start with 15% B.
-
Linearly increase to 68% B over 25 minutes.
-
Increase to 100% B over 2 minutes and hold for 5 minutes.
-
Return to 15% B over 2 minutes and equilibrate.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of andrastins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be employed for quantification, which involves selecting a specific precursor ion for this compound and monitoring for a characteristic product ion after fragmentation. This provides high specificity and reduces matrix interference. The exact mass-to-charge ratios (m/z) for the precursor and product ions of this compound need to be determined using a pure standard.
-
Visualizing the Workflow and Biosynthesis
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Putative Biosynthetic Pathway of Andrastins
The biosynthetic gene cluster for Andrastin A has been identified in Penicillium chrysogenum and P. roqueforti, providing insights into the formation of the andrastin scaffold[7]. It is presumed that the biosynthesis of this compound shares the initial steps with Andrastin A, diverging at later stages due to the action of different tailoring enzymes.
Caption: Putative biosynthetic pathway of andrastins.
Comparison with Alternative Chemical Markers
While this compound shows promise, it is essential to compare its performance with other established or potential chemical markers for Penicillium species.
Roquefortine C and Penitrem A
Roquefortine C and Penitrem A are well-known mycotoxins produced by several Penicillium species, most notably P. roqueforti and P. crustosum[8][9][10]. Their presence can be indicative of contamination by these species. Roquefortine C can serve as a sensitive biomarker for Penitrem A intoxication, as they are often co-produced[8].
Ergosterol
Ergosterol is the primary sterol in fungal cell membranes and is often used as a general biomarker for total fungal biomass[11][12][13]. While not specific to Penicillium, it can provide a quantitative measure of fungal presence. However, its stability after fungal death can be a limitation, and concentrations can vary significantly between fungal species[1][13].
Comparative Data for Alternative Markers
| Marker | Penicillium Species | Concentration | Matrix | Reference |
| Roquefortine C | P. roqueforti | - | Blue Cheese, Silage, Feeds | [8] |
| P. crustosum | - | - | [8] | |
| Penitrem A | P. crustosum | - | - | [8] |
| Ergosterol | Penicillium sp. | 11.38 µg/mg (dry weight) | Culture | [14] |
| P. chrysogenum | 2.6 pg/spore | Culture | [1] |
Analytical Methods for Alternative Markers
The analytical methods for Roquefortine C and Penitrem A are similar to that of this compound, typically involving extraction with organic solvents and detection by HPLC-MS/MS. Ergosterol analysis often involves saponification followed by extraction and quantification by HPLC with UV or MS detection.
Logical Framework for Marker Selection
The choice of a chemical marker depends on the specific research or diagnostic question. The following diagram illustrates a logical approach to selecting an appropriate marker.
Caption: Decision tree for chemical marker selection.
Conclusion
This compound, as part of a broader andrastin profile, holds potential as a chemical marker for the identification and differentiation of certain Penicillium species. Its utility is enhanced when used in conjunction with other analytical data, including the presence of other secondary metabolites and, where necessary, molecular identification methods. While Andrastin A has been more extensively studied, the relative abundance of this compound can provide an additional layer of specificity.
Compared to the general fungal biomarker ergosterol, this compound offers greater specificity towards Penicillium. In comparison to mycotoxins like Roquefortine C and Penitrem A, which indicate toxigenic potential, this compound may serve as a more general species-level marker. The development of a comprehensive database of secondary metabolite profiles, including this compound concentrations, across a wider range of Penicillium species will be crucial for solidifying its role as a reliable chemotaxonomic tool. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue such quantitative studies.
References
- 1. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-based chemotaxonomic classification of Penicillium species (P. echinulatum, P. expansum, P. solitum, and P. oxalicum) and its correlation with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 8. Using roquefortine C as a biomarker for penitrem A intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using roquefortine C as a biomarker for penitrem A intoxication. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergosterol as a measure of living fungal biomass: persistence in environmental samples after fungal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Andrastin B: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro activity of Andrastin B, a known inhibitor of protein farnesyltransferase, and explores the current landscape of its in vivo efficacy. While robust in vitro data has been established, this guide also highlights the notable absence of publicly available in vivo studies, a critical consideration for its therapeutic potential.
Quantitative Data Summary
The primary in vitro activity reported for this compound is its inhibition of protein farnesyltransferase (PFTase). This enzyme is a key target in cancer therapy due to its role in the post-translational modification of the Ras protein, a critical component in cell signaling pathways that regulate growth and proliferation.
| Compound | Assay Type | Target | Reported IC50 | Reference |
| This compound | Enzymatic Assay | Protein Farnesyltransferase | 47.1 µM | [1] |
| Andrastin A | Enzymatic Assay | Protein Farnesyltransferase | 24.9 µM | [1] |
| Andrastin C | Enzymatic Assay | Protein Farnesyltransferase | 13.3 µM | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay
The following is a generalized protocol for a fluorometric PFTase inhibition assay, a common method for determining the in vitro activity of inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PFTase.
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
-
In a microplate, add the PFTase enzyme, the fluorescently labeled peptide substrate, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding FPP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity in each well using a microplate reader. The farnesylation of the peptide substrate leads to a change in its fluorescent properties.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The inhibition of protein farnesyltransferase by this compound directly impacts the Ras signaling pathway. Farnesylation is a crucial step for the proper localization and function of Ras proteins. By inhibiting this process, this compound can prevent the downstream signaling that leads to cell proliferation and survival.
Caption: Ras signaling pathway and the inhibitory action of this compound on Protein Farnesyltransferase.
In Vivo Activity of this compound
Despite the clear in vitro activity of this compound as a protein farnesyltransferase inhibitor, a comprehensive search of the scientific literature did not yield any publicly available studies detailing its in vivo efficacy or pharmacokinetic properties. This represents a significant knowledge gap in understanding the potential therapeutic application of this compound.
Factors that could influence the translation of in vitro potency to in vivo efficacy include:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. Poor bioavailability or rapid metabolism could limit its effectiveness in a whole-organism system.
-
Toxicity: The safety profile and potential off-target effects of this compound in a living organism have not been reported.
-
Efficacy in a Complex Biological System: The in vivo environment is significantly more complex than an isolated enzymatic assay. The ability of this compound to reach its target tissue and exert its inhibitory effect in the presence of competing biological molecules is undetermined.
Comparison and Conclusion
The available data robustly demonstrates that this compound is a micromolar inhibitor of protein farnesyltransferase in vitro. This positions it as a compound of interest for further investigation in the context of diseases driven by aberrant Ras signaling, such as various cancers.
However, the complete absence of in vivo data for this compound makes a direct comparison of its in vitro and in vivo activities impossible. While its in vitro potency is established, its therapeutic potential remains speculative until comprehensive in vivo studies are conducted to assess its pharmacokinetics, safety, and efficacy in relevant animal models. Researchers and drug development professionals should consider this critical gap when evaluating this compound as a potential drug candidate. Future research should prioritize in vivo characterization to determine if the promising in vitro activity of this compound can be translated into a tangible therapeutic effect.
References
Benchmarking Andrastin B: A Comparative Analysis Against Synthetic Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring farnesyltransferase inhibitor, Andrastin B, with leading synthetic inhibitors of the same enzyme. Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents investigated primarily for their potential in cancer therapy. They function by blocking the farnesylation of key cellular proteins, most notably Ras, a protein frequently mutated in human cancers. This guide presents a side-by-side view of their inhibitory potency, supported by experimental data, and includes a detailed protocol for a standard farnesyltransferase inhibition assay.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and several prominent synthetic farnesyltransferase inhibitors is summarized in the table below. It is crucial to note that the IC50 values presented have been sourced from various studies and may have been determined under different experimental conditions. Therefore, these values should be considered as benchmarks rather than direct comparative measures from a single head-to-head study. The significant difference in potency underscores the extensive optimization that has been achieved with synthetic inhibitors.
| Inhibitor | Type | Target Enzyme | IC50 Value | Reference |
| This compound | Natural Product | Protein Farnesyltransferase | 47.1 µM | [1] |
| Tipifarnib (R115777) | Synthetic | Farnesyltransferase | 0.86 nM (Lamin B) | |
| K-Ras Prenylation | 7.9 nM | |||
| Lonafarnib (SCH66336) | Synthetic | H-Ras Farnesylation | 1.9 nM | [2] |
| K-Ras 4B Farnesylation | 5.2 nM | [2] | ||
| L-744,832 | Synthetic | Farnesyltransferase | Not specified | |
| FTI-277 | Synthetic | Farnesyltransferase | Not specified | |
| BMS-214662 | Synthetic | Farnesyltransferase | Not specified |
Disclaimer: The IC50 values are sourced from different publications and are not the result of a direct comparative study. Direct comparison of inhibitory activity should be performed under identical experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
Caption: Farnesyltransferase Signaling Pathway Inhibition.
References
A Comparative Transcriptomic Guide to Andrastin B Production in Penicillium
For Researchers, Scientists, and Drug Development Professionals
Andrastin B, a meroterpenoid with potential as a protein farnesyltransferase inhibitor, is a secondary metabolite produced by several species of the filamentous fungi Penicillium. Understanding the molecular mechanisms that regulate its biosynthesis is crucial for optimizing production strains for pharmaceutical applications. This guide provides a comparative overview of the transcriptomic landscapes of Penicillium strains with differing capacities for this compound production, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression and this compound Production
A key approach to understanding the regulation of this compound biosynthesis is the comparison of high-producing and low-producing fungal strains. While comparative transcriptomic data from naturally occurring high- and low-titer strains is limited in publicly available research, the targeted genetic disruption of regulatory elements offers a powerful alternative to elucidate the genes critical for production.
A study on Penicillium roqueforti involving the disruption of the global regulator laeA provides a clear model for a high- versus low-production scenario. LaeA is a methyltransferase that plays a crucial role in the regulation of secondary metabolite gene clusters. Disruption of PrlaeA in P. roqueforti resulted in a significant decrease in the production of Andrastin A (a precursor to this compound), effectively creating a low-producing strain to compare against the wild-type high-producing strain.[1]
The following table summarizes the quantitative data from this study, comparing the expression levels of the Andrastin A biosynthetic gene cluster and the resulting metabolite production.
Table 1: Comparison of Andrastin A Biosynthetic Gene Cluster Expression and Metabolite Production in P. roqueforti
| Gene | Putative Function | Fold Change in Expression (ΔPrlaeA vs. Wild-Type) | Andrastin A Production |
| adrA | M3-II metallohydrolase | Significantly downregulated | Substantially reduced |
| adrC | Major Facilitator Superfamily (MFS) transporter | Significantly downregulated | Substantially reduced |
| adrD | Geranylgeranyl diphosphate synthase | Significantly downregulated | Substantially reduced |
| adrE | FAD-dependent monooxygenase | Significantly downregulated | Substantially reduced |
| adrF | Cytochrome P450 monooxygenase | Significantly downregulated | Substantially reduced |
| adrG | 3,5-dimethylorsellinic acid synthase | Significantly downregulated | Substantially reduced |
| adrH | Short-chain dehydrogenase/reductase | Significantly downregulated | Substantially reduced |
| adrI | Farnesyl-transferase/cyclase | Significantly downregulated | Substantially reduced |
| adrJ | Cytochrome P450 monooxygenase | Significantly downregulated | Substantially reduced |
| adrK | GGPP synthase | Significantly downregulated | Substantially reduced |
Data adapted from a study on the disruption of PrlaeA in P. roqueforti, which demonstrated a positive regulatory role of LaeA in the biosynthesis of andrastin A.[1]
This compound Biosynthetic Pathway and its Regulation
The biosynthesis of this compound is governed by a dedicated gene cluster. The proposed pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2] These precursors undergo a series of enzymatic reactions, including cyclization and oxidation steps, to form the andrastin scaffold.
The expression of the this compound biosynthetic gene cluster is tightly regulated. The global regulator LaeA positively influences the transcription of the entire cluster.[1] Disruption of laeA leads to a significant downregulation of all the adr genes, resulting in a drastic reduction of this compound production. This indicates that LaeA-mediated chromatin remodeling is a key mechanism controlling the output of this valuable secondary metabolite.
References
A Comparative Guide to Andrastin B and Barceloneic Acid A as Protein Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Andrastin B and barceloneic acid A, two naturally derived inhibitors of protein farnesyltransferase (PFTase). PFTase is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are pivotal in cell signaling pathways regulating growth, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making PFTase an attractive target for therapeutic intervention.
This document summarizes the inhibitory potency of this compound and barceloneic acid A, details the experimental protocols for assessing their activity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of PFTase Inhibition
The inhibitory activities of this compound and barceloneic acid A against PFTase have been determined in vitro, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds.
| Compound | IC50 (µM) | Source Organism(s) | Reference |
| This compound | 47.1 | Penicillium sp. FO-3929[1] | [1] |
| Barceloneic Acid A | 40 | Phoma species[2], Penicillium albocoremium[3][4][5] | [2] |
It is important to note that while these values provide a benchmark for the potency of each inhibitor, they were determined in separate studies. A direct, head-to-head comparison under identical experimental conditions would be necessary for a definitive assessment of their relative efficacy. One study did identify both andrastin A and barceloneic acid A as metabolites from Penicillium albocoremium, suggesting their potential co-occurrence and possible synergistic effects[3][4][5].
Experimental Protocols
The determination of PFTase inhibitory activity is crucial for the evaluation of compounds like this compound and barceloneic acid A. Below is a representative, detailed methodology for an in vitro PFTase inhibition assay, based on commonly employed techniques.
In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or barceloneic acid A) against recombinant human PFTase.
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP), sodium salt
-
Biotinylated-lamin B C-terminal peptide (biotin-YRASNRSCAIM) or other suitable peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol (DTT)
-
Test compounds (this compound, barceloneic acid A) dissolved in dimethyl sulfoxide (DMSO)
-
Streptavidin-coated microtiter plates (e.g., 96-well format)
-
[³H]-Farnesyl pyrophosphate
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid interference with the enzyme activity.
-
Prepare a solution of PFTase in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the incubation period.
-
-
Assay Reaction:
-
In a microcentrifuge tube or a well of a standard microtiter plate, combine the following in order:
-
Assay Buffer
-
Test compound solution (or DMSO for control)
-
PFTase enzyme solution
-
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and [³H]-FPP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding a sufficient volume of a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate.
-
Incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind to the streptavidin-coated surface.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [³H]-FPP.
-
Add scintillation cocktail to each well.
-
Measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO-treated) reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the context of PFTase inhibition and the experimental procedures involved, the following diagrams have been generated.
Caption: Experimental workflow for a PFTase inhibition assay.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barceloneic acid A, a new farnesyl-protein transferase inhibitor from a Phoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastin A and barceloneic acid metabolites, protein farnesyl transferase inhibitors from Penicillium albocoremium: chemotaxonomic significance and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to Orthogonal Assays for Validating Andrastin B Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of orthogonal assays to validate the biological activity of Andrastin B, a naturally occurring farnesyltransferase inhibitor. The information presented here is intended to assist researchers in designing robust experimental workflows to confirm the on-target effects of this compound and similar compounds, as well as to assess their cellular consequences.
This compound is a meroterpenoid compound isolated from Penicillium sp. FO-3929 that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of a variety of proteins, most notably the Ras family of small GTPases. By transferring a farnesyl group to a cysteine residue at the C-terminus of target proteins, FTase facilitates their anchoring to the cell membrane, a prerequisite for their biological activity.[2] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.
To rigorously validate the activity of a putative FTase inhibitor like this compound, it is essential to employ a series of orthogonal assays. These assays should not only confirm direct enzyme inhibition but also demonstrate the expected downstream cellular effects and specificity. This guide details a multi-tiered approach, from direct biochemical assays to cell-based functional readouts.
This compound and Comparator Farnesyltransferase Inhibitors
This compound exhibits inhibitory activity against FTase with a reported IC50 of 47.1 µM.[1] For the purpose of this guide, we will compare its expected performance with well-characterized FTase inhibitors, Lonafarnib and Tipifarnib, which have undergone extensive preclinical and clinical evaluation.
| Compound | Type | Target | Reported IC50 (FTase) |
| This compound | Natural Product (Meroterpenoid) | Farnesyltransferase | 47.1 µM[1] |
| Lonafarnib | Synthetic Small Molecule | Farnesyltransferase | 1.9 nM[3] |
| Tipifarnib | Synthetic Small Molecule | Farnesyltransferase | 0.86 nM[4] |
Orthogonal Assay Cascade for this compound Validation
A logical workflow for validating the activity of this compound involves a stepwise progression from direct enzyme inhibition to cellular and phenotypic consequences.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of Andrastin B and Andrastin D
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Andrastin B and Andrastin D, two meroterpenoid compounds belonging to the andrastin family of natural products. This document summarizes their primary biological activity as protein farnesyltransferase inhibitors, explores other potential bioactivities, and provides detailed experimental methodologies for the key assays cited.
Overview and Mechanism of Action
This compound and Andrastin D are secondary metabolites produced by various species of the Penicillium fungus.[1][2] Structurally, they share a common androstane skeleton, a feature that underpins their biological activities.[3] The primary mechanism of action for both compounds is the inhibition of protein farnesyltransferase (PFTase).[1][2]
PFTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein, is essential for the proper localization and function of Ras proteins. By inhibiting PFTase, this compound and Andrastin D prevent the farnesylation of Ras, thereby disrupting its signaling cascade which is often hyperactivated in cancerous cells.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and Andrastin D. It is important to note that a direct head-to-head comparison of all activities in a single study is not available in the current literature. The data presented below is compiled from different sources and should be interpreted with caution.
Table 1: Inhibition of Protein Farnesyltransferase
| Compound | IC50 (µM) | Source |
| This compound | 47.1 | [1] |
| Andrastin D | Data not available in a direct comparative study |
Note: The IC50 value for this compound was determined in a study that also evaluated Andrastin A (24.9 µM) and Andrastin C (13.3 µM).[1] While Andrastin D is a known protein farnesyltransferase inhibitor, a comparable IC50 value from a head-to-head study is not publicly available.
Table 2: Other Reported Biological Activities
| Biological Activity | This compound | Andrastin D | Source |
| Cytotoxicity | Data not available | Data not available | |
| Immunosuppressive Activity | Data not available | Data not available |
Note: While other andrastin-type meroterpenoids have been reported to exhibit cytotoxic and immunosuppressive activities, specific data for this compound and Andrastin D are not available in the reviewed literature.
Experimental Protocols
Protein Farnesyltransferase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against protein farnesyltransferase.
Materials:
-
Recombinant human protein farnesyltransferase (PFTase)
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Scintillation proximity assay (SPA) beads coated with streptavidin
-
[3H]-Farnesyl pyrophosphate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound, Andrastin D) dissolved in DMSO
-
Microtiter plates (96-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PFTase, and the biotinylated Ras peptide substrate.
-
Add the test compounds (this compound or Andrastin D) at various concentrations to the wells of the microtiter plate. A DMSO control is also included.
-
Initiate the enzymatic reaction by adding a mixture of FPP and [3H]-FPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add streptavidin-coated SPA beads to each well. The biotinylated and [3H]-farnesylated peptide will bind to the beads.
-
Incubate the plate for a further 30 minutes to allow for binding.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the [3H]-farnesyl group to the scintillant in the beads will generate a signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound and Andrastin D.
Caption: Ras signaling pathway and the inhibitory action of this compound and D.
Experimental Workflow Diagram
The following diagram outlines the workflow for the protein farnesyltransferase inhibition assay.
Caption: Workflow for the Protein Farnesyltransferase (PFTase) Inhibition Assay.
Conclusion
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastin D, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Andrastin B in a Laboratory Setting
Key Safety and Disposal Information for Andrastin B
The following table summarizes essential information for the safe handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS), this information is based on general knowledge of bioactive small molecules and steroid-like compounds.
| Parameter | Value/Information | Source/Justification |
| Chemical Name | This compound | PubChem CID: 10368235 |
| Molecular Formula | C₂₈H₄₀O₇ | PubChem CID: 10368235 |
| Molecular Weight | 488.6 g/mol | PubChem CID: 10368235 |
| Physical State | Solid (assumed) | General for isolated natural products |
| Primary Hazard | Bioactive, Potentially Toxic | Farnesyltransferase inhibitor |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves | Standard laboratory practice |
| Recommended Disposal Method | Incineration via a licensed hazardous waste disposal company | General best practice for bioactive organic compounds[1][2] |
| Incompatible Waste Streams | Strong oxidizers, strong acids, strong bases | General chemical safety principles |
Detailed Protocol for the Proper Disposal of this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Waste Identification and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (e.g., gloves, weigh boats), and labware (e.g., pipette tips, microfuge tubes), in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used. For example, use a solvent-safe plastic or glass bottle.
-
Do not mix this compound solutions with other incompatible chemical waste streams.
-
Waste Container Labeling and Storage
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The primary hazard associated with the waste (e.g., "Bioactive," "Chemical Waste for Incineration")
-
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[3][4][5]
-
Provide secondary containment for liquid waste containers to prevent spills.
-
Store waste away from heat sources and incompatible chemicals.
-
Disposal Procedure
-
Consult Institutional Guidelines:
-
The most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures and requirements for hazardous waste disposal.
-
-
Arrange for Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound in the regular trash.
-
Do not attempt to neutralize or treat this compound waste unless it is part of a documented and approved laboratory procedure.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Andrastin B
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Andrastin B. It outlines procedural guidance for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.
This compound, a meroterpenoid with recognized cytotoxic properties, necessitates stringent safety protocols to minimize exposure risks.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling cytotoxic compounds.[2][3][4][5][6]
I. Personal Protective Equipment (PPE) Requirements
The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of appropriate PPE.[4] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE |
| Handling Stock Compound (Solid) | Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Glasses with Side Shields or Goggles, N95 or FFP3 Respirator |
| Preparing Solutions | Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Glasses with Side Shields or Goggles, Work within a certified chemical fume hood or biological safety cabinet |
| Administering to Cell Cultures | Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Glasses with Side Shields |
| Handling Contaminated Waste | Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Glasses with Side Shields or Goggles |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent cross-contamination. Hands should be thoroughly washed before and after handling.
II. Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]
A. Waste Segregation
All waste generated during the handling of this compound must be segregated into clearly labeled hazardous waste containers.
| Waste Type | Container Requirements | Labeling |
| Solid Waste | Puncture-resistant container with a secure lid. | "Hazardous Waste - Cytotoxic," "this compound Solid Waste" |
| Liquid Waste | Leak-proof, chemical-resistant container (e.g., glass or compatible plastic). | "Hazardous Waste - Cytotoxic," "this compound Liquid Waste" |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Waste - Cytotoxic Sharps" |
B. Disposal Procedure
-
Collection: Collect all contaminated materials, including gloves, gowns, pipette tips, and culture plates, in the appropriate hazardous waste containers.[7]
-
Labeling: Ensure all containers are clearly and accurately labeled with the contents and associated hazards.[7]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. The recommended method for cytotoxic compounds is high-temperature incineration by a licensed waste disposal contractor.[7] Do not dispose of this compound or contaminated materials in the regular trash or down the drain. [7]
IV. Experimental Protocols Cited
While specific experimental protocols for handling this compound are not detailed in publicly available safety literature, the general procedures for handling cytotoxic compounds in a research setting should be followed. These protocols are typically established by the institution's EHS office and should be consulted prior to beginning any work with this compound.
The information provided in this document is intended as a guide and should be supplemented by your institution's specific safety policies and procedures. Always consult with your EHS department for guidance on the safe handling and disposal of hazardous materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
